(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670500 | |
| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907544-16-5 | |
| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
CAS Number: 1260612-08-5
This technical whitepaper provides a comprehensive overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthetic route, and its significant role in the development of targeted therapies, particularly as a component of Janus kinase (JAK) inhibitors.
Core Compound Properties
This compound is a chiral piperidine derivative featuring a fluorine atom at the 3-position and an amino group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, facilitating its use in multi-step organic syntheses. The specific stereochemistry, (3R,4R), is crucial for its interaction with biological targets.
| Property | Value |
| CAS Number | 1260612-08-5 |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight | 218.27 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, sealed in a dry, dark place |
| Purity | Typically available at ≥97% |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route starts from a suitable protected piperidone precursor. The introduction of the fluorine and amino groups with the desired stereochemistry is a critical step, which could be achieved through various stereoselective methods. A common strategy involves the use of chiral auxiliaries or catalysts. A later step in the synthesis of a related compound involves a debenzylation via hydrogenolysis.
Illustrative Experimental Protocol (based on a related stereoisomer):
-
Step 1: Reductive Amination. A solution of a suitable N-Boc-3-fluoropiperidin-4-one in a solvent such as methanol is treated with a nitrogen source, like benzylamine, and a reducing agent, for instance, sodium triacetoxyborohydride. This reaction would stereoselectively introduce the amino group.
-
Step 2: Deprotection. The resulting N-benzyl group on the amine can be removed via catalytic hydrogenation. A common procedure involves dissolving the compound in methanol, adding a palladium on carbon (Pd/C) catalyst and an ammonium formate solution, and heating the mixture.
-
Step 3: Work-up and Purification. After the reaction, the catalyst is typically removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified using techniques like column chromatography to yield the final this compound.
Characterization:
The final compound would be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to elucidate the structure and confirm the presence of all expected functional groups and their stereochemical arrangement.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Role in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Fluorinated piperidine moieties are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] The introduction of fluorine can influence factors such as metabolic stability, lipophilicity, and binding affinity.
This compound is a valuable building block for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade involved in cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.
Mechanism of Inhibition
JAK inhibitors containing the (3R,4R)-4-amino-3-fluoropiperidine moiety can be designed to bind to the ATP-binding pocket of the JAK enzymes. The specific stereochemistry and the presence of the fluorine atom can enhance the binding affinity and selectivity of the inhibitor for specific JAK isoforms (e.g., JAK1, JAK2, JAK3, or TYK2). By blocking the activity of JAKs, these inhibitors prevent the downstream phosphorylation of STATs, thereby interrupting the signaling cascade and mitigating the pro-inflammatory or proliferative cellular responses.
Conclusion
This compound is a highly valuable chiral building block in modern drug discovery. Its unique structural features make it a key component in the synthesis of potent and selective JAK inhibitors, which hold significant promise for the treatment of a wide range of autoimmune diseases and cancers. Further research into the synthesis and application of this compound is likely to lead to the development of novel and more effective therapeutic agents.
References
An In-depth Technical Guide on the Chemical Properties of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This technical guide provides a comprehensive overview of the known chemical and physical properties of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific trans-stereoisomer, this guide also includes comparative data for the more extensively studied cis-isomers, (3S,4R) and (3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, to provide a broader context.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its related stereoisomers are summarized in the table below. It is important to note that while properties such as molecular formula and weight are identical across stereoisomers, other physical characteristics and biological activities can vary significantly.
| Property | Value | Stereoisomer | Source |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | (3R,4R), (3S,4R), (3R,4S) | [1][2] |
| Molecular Weight | 218.27 g/mol | (3R,4R), (3S,4R), (3R,4S) | [1][2][3] |
| CAS Number | 1260612-08-5 | (3R,4R) | [4] |
| 907544-20-1 | (3S,4R) | [3][5][6][7] | |
| 907544-17-6 | (3R,4S) | [2][8] | |
| Appearance | White to off-white powder | (3S,4R) | [7] |
| Purity | ≥97% | (3S,4R) | [5] |
| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | (3R,4R) | |
| tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | (3S,4R) | [1][5] | |
| tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | (3R,4S) | [2] | |
| Storage Temperature | Room Temperature | (3S,4R) | [5] |
Experimental Protocols
Synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate [3]
This protocol describes the debenzylation of a precursor molecule to yield the final product.
-
Reaction Components:
-
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (Intermediate 28; 711 mg)
-
Ammonium formate (582 mg)
-
10% Palladium on activated carbon (Pd/C) (200 mg)
-
Methanol (MeOH) (10 ml)
-
-
Procedure:
-
The starting materials and reagents are combined in a reaction vessel with methanol as the solvent.
-
The reaction mixture is heated to 50°C for 1 hour.
-
After cooling to room temperature, the mixture is filtered through diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The final product, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, is obtained in quantitative yield (503 mg).
-
-
Characterization:
-
¹H NMR (CDCl₃): δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).[3]
-
Biological Activity and Potential Applications
While specific biological data for the (3R,4R) isomer is limited, related fluorinated piperidine compounds have shown potential in various therapeutic areas. For instance, the (3S,4R) isomer has been investigated for its neuropharmacological effects, with preclinical studies suggesting potential applications in modulating neurotransmitter systems like dopamine and serotonin pathways.[9] Additionally, this class of compounds has been explored for antiviral applications.[9] The (3R,4S) isomer has been identified as having potential as a potent Janus kinase (JAK) inhibitor and for reducing human ether-a-go-go-related gene (hERG) inhibitory activity.[8]
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the characterization of a novel chemical entity such as this compound.
Caption: A generalized workflow for the synthesis, purification, characterization, and preclinical evaluation of a novel chemical entity.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of chemical compounds should only be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned are based on preliminary research and do not represent approved medical uses.
References
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]
- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]
- 9. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | Benchchem [benchchem.com]
Navigating the Spectroscopic Landscape of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited public availability of complete NMR data for the (3R,4R) stereoisomer, this document presents representative data from its closely related (3S,4R) diastereomer. The spectroscopic characteristics of these epimers are expected to be highly comparable. This guide offers a structured presentation of available data, standardized experimental protocols, and logical workflows to aid in the characterization and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the partial ¹H NMR data reported for the (3S,4R) stereoisomer of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This data provides a foundational understanding of the chemical environment of the protons within the molecule.
Table 1: ¹H NMR Data for (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.40 | s | 9H | C(CH₃)₃ |
| 1.88 | m | 2H | Piperidine ring CH₂ |
| 3.01 | m | 2H | Piperidine ring CH₂ |
| 3.55 | m | 2H | Piperidine ring CH₂ |
| 3.77 | m | 1H | Piperidine ring CH |
| 4.66 | d | 1H | Piperidine ring CHF |
Note: Data is for the (3S,4R) stereoisomer in CDCl₃. The data for the (3R,4R) stereoisomer is expected to be very similar.
-
¹³C NMR: Resonances for the tert-butyl group (quaternary and methyl carbons), multiple signals for the piperidine ring carbons (some showing C-F coupling), and a carbonyl signal for the carbamate.
-
¹⁹F NMR: A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent protons.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR data for fluorinated piperidine derivatives like this compound.
Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are provided as a general guideline for acquisition on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe H-F couplings.
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) is initially recommended to locate the fluorine signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-128.
Workflow and Pathway Visualizations
The following diagrams illustrate key conceptual workflows relevant to the analysis and application of this compound.
Caption: Workflow for NMR data acquisition and analysis.
An In-depth Technical Guide on the Stability of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability profile of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Understanding the stability of this compound is crucial for ensuring its quality, efficacy, and safety in drug development and manufacturing processes. This document outlines potential degradation pathways, recommended storage and handling conditions, and detailed experimental protocols for stability assessment.
Physicochemical Properties and Structure
This compound is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group, the amino group, the fluorine atom, and the piperidine ring all influence its chemical stability.
| Property | Value |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight | 218.27 g/mol |
| CAS Number | 1260612-08-5 |
| Appearance | White to off-white powder |
| Storage | Recommended storage at 2-8°C, sealed in a dry, dark place.[1] |
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. The primary sites of degradation are the Boc-protected amine and the piperidine ring itself.
Hydrolytic Degradation
-
Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[2][3] This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide, ultimately yielding the deprotected piperidine. This is the most significant and expected degradation pathway.
-
Base-Catalyzed Hydrolysis: The Boc group is generally stable under basic conditions.[2] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis, although this is considered a minor degradation pathway compared to acid-catalyzed cleavage.
-
Neutral Hydrolysis: In a neutral aqueous medium, the compound is expected to be relatively stable.
Oxidative Degradation
The tertiary amine within the piperidine ring is susceptible to oxidation.[4] Common oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over extended periods, can lead to the formation of N-oxide derivatives or potentially ring-opening byproducts.[4]
Thermal Degradation
While the Boc group is relatively stable at moderate temperatures, it can undergo thermolytic cleavage at elevated temperatures, typically above 80-90°C.[2][5] This process results in the removal of the protecting group. The piperidine ring itself is generally thermally stable under typical pharmaceutical processing conditions.
Photodegradation
Compounds containing amine functionalities can be susceptible to photo-oxidation.[2] Exposure to light, particularly UV radiation, may initiate radical reactions leading to degradation.[4] The presence of the fluorine atom can also influence the photochemical stability of the molecule.[6]
The following diagram illustrates the primary predicted degradation pathways.
Caption: Predicted Degradation Pathways for the title compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light Protection: Keep in a tightly sealed, opaque container to protect from light.[4]
-
Moisture: Store in a dry, desiccated environment to prevent hydrolysis.
-
pH: Avoid contact with acidic materials to prevent deprotection of the Boc group.
Experimental Protocols for Stability Assessment
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following protocols outline a general approach for assessing the stability of this compound.
Analytical Methodology
A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) for peak identification.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Forced Degradation Protocol
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.[2]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.[2]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.[4]
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in an oven at 80°C for 48 hours.
-
Also, store a solution of the compound (in a suitable solvent) at 80°C for 48 hours.
-
Analyze samples at the end of the exposure period.[2]
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (in accordance with ICH Q1B guidelines).
-
A control sample should be protected from light.[4]
-
The following diagram illustrates the general workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Data Presentation and Interpretation
The results from the forced degradation studies should be summarized in a clear and structured format to allow for easy comparison of the compound's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant Peak (RT) |
| Control | 48h | 99.8 | <0.2 | 0 | - |
| 0.1 N HCl, 60°C | 24h | 15.2 | 84.6 | 1 | 2.5 min |
| 0.1 N NaOH, 60°C | 24h | 98.5 | 1.3 | 1 | 4.1 min |
| 3% H₂O₂, RT | 24h | 92.1 | 7.7 | 2 | 5.8 min, 6.2 min |
| Thermal (Solid), 80°C | 48h | 97.9 | 1.9 | 1 | 3.1 min |
| Photolytic (Solution) | ICH Q1B | 96.4 | 3.4 | 2 | 7.1 min, 7.5 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from experimental studies.
Interpretation:
-
The compound is highly unstable in acidic conditions, leading to significant degradation.
-
It demonstrates good stability in basic, neutral, and thermal stress conditions.
-
Moderate degradation is observed under oxidative and photolytic stress, indicating a need for protection from oxygen and light.
Conclusion
This compound is a stable compound under recommended storage conditions (2-8°C, dry, dark). The primary liability is the acid-sensitive Boc protecting group, which will readily cleave in the presence of acid. The compound also shows some sensitivity to oxidative and photolytic stress. For drug development professionals, it is imperative to control the pH and protect the compound from light and oxidizing agents during synthesis, formulation, and storage to maintain its purity and integrity. The experimental protocols provided in this guide offer a robust framework for conducting thorough stability assessments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate synonyms
An In-depth Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's nomenclature, physicochemical properties, its significant role as a synthetic intermediate, and a representative experimental protocol for its preparation.
Compound Identification and Synonyms
This compound is a synthetically valuable piperidine derivative.[1][2] The specific stereochemistry, denoted by (3R,4R), is crucial for its interaction with biological targets when incorporated into larger, pharmacologically active molecules.[1] The molecule features a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, an amino group at the 4-position, and a fluorine atom at the 3-position.[1] This unique combination of functional groups makes it a desirable intermediate in the synthesis of complex pharmaceutical agents.[1][3]
The compound is identified by several names and registry numbers across various chemical databases and suppliers. A structured summary of these identifiers is presented below for clarity and cross-referencing.
| Identifier Type | Value |
| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate |
| CAS Number | 1260612-08-5[4][5] |
| Molecular Formula | C₁₀H₁₉FN₂O₂[4][5] |
| Molecular Weight | 218.27 g/mol [5][6] |
| Synonym 1 | 1-Boc-(3R,4R)-4-amino-3-fluoropiperidine |
| Synonym 2 | (3R,4R)-4-Amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester |
| Synonym 3 | (3R,4R)-1-Boc-3-fluoropiperidin-4-amine |
| Synonym 4 | tert-Butyl (3R,4R)-3-fluoro-4-aminopiperidine-1-carboxylate |
Role in Drug Discovery: Intermediate for DPP-4 Inhibitors
Fluorinated piperidine scaffolds are of significant interest in drug discovery. The strategic incorporation of fluorine can modulate key physicochemical properties such as basicity (pKa) and lipophilicity, which in turn can improve metabolic stability, membrane permeability, and binding affinity to the target protein.[3]
This compound serves as a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[7][8][9] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[9][10][11] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[9][11] This mechanism of action makes DPP-4 inhibitors a valuable class of oral antidiabetic drugs for the management of type 2 diabetes mellitus.[7][8][11] The specific stereochemistry and functionality of this piperidine derivative are essential for achieving high potency and selectivity for the DPP-4 enzyme in the final drug molecule.
Experimental Protocol: Synthesis
The following section details a representative method for the synthesis of this compound via debenzylation of a protected precursor. This method is adapted from established chemical literature.
Reaction: Catalytic hydrogenolysis for the removal of a benzyl protecting group.
Starting Material: tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Reagents and Materials:
-
tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate (HCOONH₄)
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equivalent) is prepared in Methanol (approx. 14 mL per gram of starting material).
-
To this solution, ammonium formate (approx. 0.8 equivalents) and 10% Pd/C (approx. 0.28 equivalents by weight) are added.
-
The reaction mixture is heated to 50°C and stirred for 1 hour.
-
Upon completion, the mixture is cooled to room temperature.
-
The reaction slurry is then filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the title compound, this compound.
Characterization Data (Representative):
-
¹H NMR (CDCl₃): δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).[12]
Visualization of Synthetic Workflow
The following diagram illustrates the key synthetic transformation described in the experimental protocol, showcasing the conversion of the benzyl-protected amine to the free amine.
Caption: Synthetic route for this compound.
References
- 1. CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperi… [cymitquimica.com]
- 2. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | Benchchem [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:1260612-08-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Stereochemistry of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the stereochemistry of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. Due to the limited availability of public data for this specific trans-diastereomer, this document also includes relevant information on the corresponding cis-isomer, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, for comparative purposes.
Chemical Structure and Stereochemistry
This compound is a synthetic, non-commercially available piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry. The stereochemistry of the substituents at the C3 and C4 positions is crucial for the molecule's three-dimensional shape and its potential interactions with biological targets. In the (3R,4R) isomer, the fluorine atom and the amino group are in a trans configuration relative to each other.
Below is a diagram illustrating the chemical structure and stereochemistry of the (3R,4R) isomer.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (for cis-(3S,4R) isomer) | Reference |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1][2] |
| Molecular Weight | 218.27 g/mol | [1][2] |
| CAS Number | 907544-20-1 | [1][2] |
| Appearance | White to off-white powder | |
| ¹H NMR (CDCl₃) | [1] | |
| δ 1.40 (s, 9H) | Boc group | [1] |
| δ 1.88 (m, 2H) | Piperidine ring protons | [1] |
| δ 3.01 (m, 2H) | Piperidine ring protons | [1] |
| δ 3.55 (m, 2H) | Piperidine ring protons | [1] |
| δ 3.77 (m, 1H) | Piperidine ring proton | [1] |
| δ 4.66 (d, 1H) | Piperidine ring proton | [1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the stereoselective synthesis of the trans-(3R,4R) isomer is not publicly available. However, a general approach to synthesizing trans-3,4-disubstituted piperidines can be proposed based on established organic chemistry principles. One plausible route involves the stereoselective reduction of a suitable precursor, such as a 3-fluoro-4-oximinopiperidine derivative, followed by separation of the diastereomers.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted piperidine derivative.
Caption: A generalized workflow for the synthesis of a trans-3,4-disubstituted piperidine.
Representative Experimental Protocol for a Related Compound
While a protocol for the target trans-isomer is unavailable, a documented procedure for the final debenzylation step to yield the cis-(3S,4R)-4-aminopiperidine derivative is described as follows[1]:
-
Reaction: To a solution of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg) in methanol (10 ml) is added ammonium formate (582 mg) and 10% Palladium on activated carbon (200 mg).
-
Conditions: The reaction mixture is heated to 50°C for 1 hour.
-
Work-up: The mixture is then cooled to room temperature, filtered through diatomaceous earth, and the solvent is removed under reduced pressure to yield the product.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. For the related cis-(3S,4R) isomer, some sources suggest it may have antiviral properties. Derivatives of 4-aminopiperidine have been investigated for a range of biological activities, including as antifungal agents. Without a known biological target for the (3R,4R) isomer, a signaling pathway diagram cannot be constructed.
Conclusion
This compound represents a specific stereoisomer of a synthetically accessible piperidine derivative. While detailed experimental and quantitative data for this trans-isomer are scarce in publicly accessible literature, this guide has provided the available structural information and a generalized framework for its synthesis and characterization. Further research would be required to fully elucidate its physicochemical properties, develop a stereoselective synthesis, and investigate its potential biological activities. The data provided for the corresponding cis-isomer can serve as a valuable point of reference for researchers working with this class of compounds.
References
A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: Commercial Availability, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, and potential synthetic routes. Furthermore, it explores the broader biological context of fluorinated piperidines, with a focus on their potential interactions with key signaling pathways, such as the Janus kinase (JAK)-STAT pathway and the hERG potassium channel, which are critical considerations in drug development.
Commercial Availability
This compound, identified by CAS number 1260612-08-5, is available from several specialized chemical suppliers. The compound is typically offered for research and development purposes. The following table summarizes the availability from a selection of vendors. Purity levels are generally high, though it is recommended to consult the certificate of analysis for specific batch data.
| Supplier | CAS Number | Purity | Notes |
| BLDpharm | 1260612-08-5 | ≥98% | Available for online orders.[1] |
| Synthonix | 1260612-08-5 | 97.0% | Typically in-stock.[2] |
| Sigma-Aldrich | 1260612-08-5 | 98% | Marketed by Ambeed, Inc.[3] |
| ChemicalBook | 1260612-08-5 | Varies | Lists multiple suppliers. |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight | 218.27 g/mol |
| CAS Number | 1260612-08-5 |
| Appearance | Solid |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. This would typically start from a commercially available chiral precursor and involve several steps of protection, stereoselective fluorination, and deprotection.
References
An In-depth Technical Guide on the Safety and Handling of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in contemporary drug discovery. Due to the limited availability of extensive experimental data for this specific stereoisomer, this guide synthesizes information from supplier safety data sheets, related compounds, and established chemical safety principles.
Chemical and Physical Properties
This compound is a fluorinated piperidine derivative. The incorporation of fluorine can significantly influence the conformational properties and biological activity of the parent molecule.[1][2] The tert-butyloxycarbonyl (Boc) protecting group makes it suitable for use in multi-step organic synthesis.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 1260612-08-5 | BLDpharm[3], Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | Sigma-Aldrich[4] |
| Molecular Weight | 218.27 g/mol | PubChem (for (3S,4R) isomer)[5] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| Purity | Typically ≥97% | Synthonix[6] |
| Boiling Point | No data available | BLDpharm[7] |
| Melting Point | No data available | |
| Solubility | No data available | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[4], BLDpharm[7] |
Safety and Hazard Information
The primary safety concerns for this compound are related to irritation and potential harm upon ingestion or inhalation. It is classified under GHS07.[4]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[4] |
| H315 | Causes skin irritation.[4] | |
| H319 | Causes serious eye irritation.[4] | |
| H335 | May cause respiratory irritation.[4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[8] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Experimental Protocols
The following protocols are generalized procedures based on the known hazards of this compound and standard laboratory practices. Researchers should always perform a risk assessment before starting any new procedure.
Standard Handling and Weighing Protocol
-
Preparation : Before handling the compound, ensure the designated workspace (e.g., a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including personal protective equipment (PPE), readily available.
-
Personal Protective Equipment (PPE) : Wear a standard laboratory coat, nitrile gloves (ensure they are resistant to any solvents being used), and safety glasses with side shields. For weighing larger quantities where dust generation is possible, a face shield and appropriate respiratory protection should be considered.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a clean, tared weigh boat or glass vial to contain the solid.
-
Handle the container of the compound with care to avoid generating dust. Use a spatula to transfer the solid.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling :
-
Clean the spatula and weighing area thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill Response Protocol
-
Evacuation and Notification : In the event of a significant spill, evacuate the immediate area and notify laboratory personnel and the safety officer.
-
Control and Containment :
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
For a small, dry spill, carefully sweep up the material using a dustpan and brush, avoiding the generation of dust. An absorbent material like vermiculite can be gently spread over the spill to aid in collection.
-
-
Decontamination :
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
-
PPE : Wear appropriate PPE, including gloves, safety glasses, and a lab coat, during the entire cleanup process. For larger spills, respiratory protection may be necessary.
Disposal Protocol
-
Waste Collection : All waste containing this compound, including unused compound, contaminated consumables (e.g., gloves, wipes, weigh boats), and reaction residues, must be collected in a designated hazardous waste container.
-
Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed waste disposal contractor.
-
Regulations : All disposal must comply with local, state, and federal environmental regulations. Do not dispose of this chemical down the drain or in regular trash.
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling and assessment of this compound.
Caption: Chemical Hazard Assessment Workflow.
Caption: Spill Response Decision Flowchart.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1260612-08-5 [sigmaaldrich.com]
- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 1260612-08-5 | (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine [synthonix.com]
- 7. 1260612-08-5|this compound|BLD Pharm [fr.bldpharm.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Introduction
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, pKa, and binding affinity. The specific stereochemistry of this compound makes it a crucial intermediate for the synthesis of targeted therapeutics. This document provides a detailed, three-step synthetic protocol for the preparation of this compound, commencing from the readily available N-Boc-4-piperidone. The described methodology is based on established chemical transformations, including electrophilic fluorination, diastereoselective reductive amination, and catalytic transfer hydrogenolysis.
Overall Synthetic Scheme
A three-step synthetic route has been devised for the synthesis of the target compound. The process begins with the electrophilic fluorination of tert-butyl 4-oxopiperidine-1-carboxylate (1) to yield the α-fluoroketone intermediate (2). This is followed by a diastereoselective reductive amination with benzylamine to introduce the amino group and establish the desired (3S,4R) stereochemistry in the N-benzylated intermediate (3). The final step involves the removal of the N-benzyl protecting group via catalytic transfer hydrogenation to afford the target compound, this compound (4).
Data Presentation
The following table summarizes the expected yields and key parameters for each step of the synthesis.
| Step | Product Name | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (%) | Purity (%) |
| 1 | tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone | LiHMDS, NFSI | THF | -78 °C to rt | 4 h | ~65-75 | >95 |
| 2 | tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Benzylamine, Ti(OiPr)₄, NaBH₄ | Methanol | 0 °C to rt | 12 h | ~70-80 | >95 (as a mixture of diastereomers, major isomer shown) |
| 3 | This compound | tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | 10% Pd/C, Ammonium Formate | Methanol | 50 °C | 1 h | Quantitative | >97[1] |
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2)
This procedure describes the electrophilic fluorination of N-Boc-4-piperidone to introduce a fluorine atom at the α-position to the carbonyl group.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2) as a solid.
Step 2: Diastereoselective Synthesis of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (3)
This protocol outlines the reductive amination of the α-fluoroketone with benzylamine to form the N-benzylated amino piperidine intermediate with the desired trans stereochemistry.
Materials:
-
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2)
-
Benzylamine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol.
-
Add benzylamine (1.1 eq) to the solution.
-
Add titanium(IV) isopropoxide (1.2 eq) and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water. A precipitate of titanium dioxide will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, which will be a mixture of diastereomers, can be purified by flash column chromatography to isolate the major (3S,4R) trans diastereomer (3).
Step 3: Synthesis of this compound (4)
This final step involves the deprotection of the N-benzyl group using catalytic transfer hydrogenation to yield the target primary amine.
Materials:
-
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (3) (Note: The stereochemistry at C4 inverts upon removal of the benzyl group and re-assignment of priorities, leading to the (3R,4R) product)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg, 1.0 eq) in methanol (10 mL), add ammonium formate (582 mg, ~4.0 eq) and 10% Pd/C (200 mg).[1]
-
Heat the reaction mixture to 50 °C and stir for 1 hour.[1]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.[1]
-
Concentrate the filtrate under reduced pressure to obtain the title compound (4) (expected yield: 503 mg, quantitative).[1]
-
The product is often of sufficient purity for subsequent use without further purification. If necessary, it can be purified by standard techniques.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
LiHMDS is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
References
Chiral Synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis of this fluorinated piperidine derivative with precise stereochemical control is crucial for the development of novel therapeutics. The protocols described herein are based on established methodologies, including asymmetric hydrogenation and enzymatic transamination, to achieve high diastereo- and enantioselectivity.
Synthetic Strategies and Data Presentation
The stereoselective synthesis of the syn-3-fluoro-4-aminopiperidine core is the critical challenge. Two primary strategies have proven effective: asymmetric hydrogenation of a fluoroenamide and dynamic kinetic asymmetric transamination of a fluoroketone. A final debenzylation step yields the target compound.
Table 1: Key Strategic Approaches and Reported Performance
| Strategy | Key Transformation | Catalyst/Enzyme | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Asymmetric hydrogenation of a fluoroenamide | Ru-based catalyst | >20:1 | 97% | 85% | [1][2] |
| Asymmetric Transamination | Dynamic kinetic asymmetric transamination of a fluoroketone | Transaminase (ATA) | 15:1 | 96% | 66% | [1][2] |
Table 2: Summary of a Representative Synthetic Route
| Step | Reaction | Key Reagents | Product | Yield (%) | Purity/Selectivity |
| 1 | N-Benzoylation and Benzylation | 3-fluoro-4-aminopyridine, Benzoyl chloride, Benzyl bromide | Benzyl-(3-fluoropyridin-4-yl)benzamide | High | N/A |
| 2 | Partial Reduction | Benzyl-(3-fluoropyridin-4-yl)benzamide, NaBH4, Methanol | N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide (Fluoroenamide) | High | N/A |
| 3 | Asymmetric Hydrogenation | Fluoroenamide, Ru-catalyst, H2 | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | ~85% | >20:1 dr, 97% ee |
| 4 | Boc Protection | (3S,4R)-4-(benzylamino)-3-fluoropiperidine | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | High | N/A |
| 5 | Debenzylation | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, Ammonium formate, 10% Pd/C | This compound | Quantitative | >99% |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the chiral synthesis of this compound via the asymmetric hydrogenation route.
Protocol 1: Synthesis of N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide (Fluoroenamide Intermediate)
-
N-Benzoylation of 3-fluoro-4-aminopyridine: To a solution of 3-fluoro-4-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-fluoropyridin-4-yl)benzamide.
-
Benzylation: Dissolve the N-(3-fluoropyridin-4-yl)benzamide (1.0 eq) in acetonitrile. Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 16 hours. Cool the reaction to room temperature, and collect the resulting pyridinium salt by filtration.
-
Partial Reduction: Suspend the pyridinium salt (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (NaBH4) (2.0 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 2 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, filter, and concentrate to give the crude fluoroenamide, which can be purified by column chromatography.[3]
Protocol 2: Asymmetric Hydrogenation and Boc Protection
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the fluoroenamide (1.0 eq) and the selected Ru-phosphine catalyst (e.g., (R)-BINAP-RuCl2, 0.01 eq) in degassed methanol. Pressurize the reactor with hydrogen gas (50-100 atm) and stir at the optimized temperature (e.g., 50 °C) for 24-48 hours.[1][2]
-
Work-up and Amine Deprotection: After cooling and venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst. The benzoyl protecting group can be removed under acidic or basic hydrolysis conditions to yield (3S,4R)-N-benzyl-3-fluoropiperidin-4-amine.
-
Boc Protection: To a solution of the resulting amine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq). Stir at room temperature for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate. Purify by column chromatography.
Protocol 3: Final Debenzylation to Yield this compound
-
Reaction Setup: To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg, 1.0 eq) in methanol (10 mL), add ammonium formate (582 mg, 4.0 eq) and 10% Palladium on activated carbon (200 mg).[4]
-
Reaction Conditions: Heat the reaction mixture to 50 °C for 1 hour.[4]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure to obtain this compound (503 mg, quantitative yield).[4]
Visualized Synthetic Workflow
The following diagram illustrates the logical flow of the asymmetric hydrogenation approach to the target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block for Advanced Drug Discovery
Introduction: (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its unique stereochemistry and the presence of a fluorine atom. This fluorinated piperidine derivative serves as a crucial component in the synthesis of complex molecules, particularly in the development of targeted therapies. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.
Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260612-08-5 | [1] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥97% | [2] |
| Storage | Store at room temperature | [2] |
Synthesis of the Building Block
A common synthetic route to obtain this compound involves the debenzylation of a protected precursor. The following protocol is a representative example.
Protocol 1: Synthesis via Debenzylation
This protocol describes the removal of a benzyl protecting group from the corresponding N-benzylamino precursor to yield the free amine.
Materials:
-
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth
Procedure:
-
To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg) in methanol (10 mL), add ammonium formate (582 mg) and 10% Pd/C (200 mg).[4]
-
Heat the reaction mixture to 50°C for 1 hour.[4]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield the title compound.[4]
Quantitative Data:
| Precursor | Product | Reagents | Solvent | Temp. | Time | Yield | ¹H NMR (CDCl₃) δ (ppm) |
| tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | This compound | Ammonium formate, 10% Pd/C | Methanol | 50°C | 1 h | Quantitative | 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H) |
Application in the Synthesis of JAK Inhibitors
A significant application of fluorinated aminopiperidine building blocks is in the development of Janus kinase (JAK) inhibitors. These enzymes are critical components of signaling pathways that regulate immune responses and cell growth.[5] The building block, specifically a related stereoisomer, has been instrumental in the synthesis of Ritlecitinib (PF-06651600), a selective inhibitor of JAK3 and the TEC family of kinases.[6]
The JAK-STAT Signaling Pathway and Therapeutic Intervention
The JAK-STAT pathway is a crucial signaling cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[7] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.
References
- 1. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
Application of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in the Synthesis of Janus Kinase (JAK) Inhibitors
Introduction
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in the synthesis of a new generation of Janus Kinase (JAK) inhibitors. Its specific stereochemistry and the presence of a fluorine atom are crucial for achieving high potency and selectivity, as well as for optimizing the pharmacokinetic properties of the final drug substance. This fluorinated piperidine moiety is incorporated into the inhibitor structure to interact with the kinase domain of JAK enzymes, which are pivotal in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is associated with numerous inflammatory and autoimmune disorders. JAK inhibitors modulate this pathway by blocking the catalytic activity of JAK enzymes, thereby interrupting the downstream signaling cascade.
The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Caption: The JAK-STAT signaling pathway.
Synthetic Application in JAK Inhibitor Synthesis
The primary application of this compound in JAK inhibitor synthesis involves its coupling with a heterocyclic core, typically a pyrrolo[2,3-d]pyrimidine. This reaction is a crucial step in assembling the final inhibitor molecule. The piperidine's amino group acts as a nucleophile, displacing a leaving group (commonly a halogen) on the heterocyclic core.
A representative synthetic scheme for the synthesis of a JAK inhibitor intermediate is outlined below. This involves the nucleophilic aromatic substitution (SNAr) of a chloro-substituted pyrrolo[2,3-d]pyrimidine with the fluorinated aminopiperidine derivative.
Caption: General workflow for JAK inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1260612-08-5 | 218.27 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.57 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Yield and Purity:
| Product | Typical Yield (%) | Purity (%) |
| tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate | 75-85 | >98 |
Protocol 2: Deprotection and Acrylamide Moiety Installation (General Procedure)
Following the coupling reaction, the Boc protecting group is typically removed under acidic conditions, and the subsequent free amine is acylated to install the reactive "warhead" necessary for covalent inhibition of the JAK enzyme.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate | N/A | 355.81 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Acryloyl chloride | 814-68-6 | 90.51 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
Procedure:
-
Boc Deprotection: Dissolve the product from Protocol 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Acrylamide Formation: Dissolve the resulting amine salt in DCM and cool to 0 °C. Add triethylamine (TEA) to neutralize the salt. Add acryloyl chloride dropwise and stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by chromatography or recrystallization.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protocol 1: Coupling | This compound | tert-butyl (3R,4R)-4-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-fluoropiperidine-1-carboxylate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEA | DMF | 80-90 | 12-24 | 75-85 |
| Protocol 2: Deprotection | Product from Protocol 1 | (3R,4R)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-fluoropiperidin-4-amine | TFA | DCM | 0 to RT | 1-2 | ~95 |
| Protocol 2: Acrylamide Formation | Deprotected Amine | Final JAK Inhibitor | Acryloyl chloride, TEA | DCM | 0 to RT | 1-3 | 70-80 |
This compound is a key chiral intermediate that enables the efficient and stereoselective synthesis of potent JAK inhibitors. The protocols outlined provide a general framework for its application in the construction of these therapeutically important molecules. The precise reaction conditions and purification methods may require optimization depending on the specific target inhibitor and scale of the synthesis. The use of this fluorinated building block highlights a modern strategy in medicinal chemistry to fine-tune the properties of drug candidates for improved efficacy and safety.
Application Notes and Protocols: The Role of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in the Synthesis of a Novel CGRP Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin gene-related peptide (CGRP) is a well-validated target in the treatment of migraine. Small molecule CGRP receptor antagonists, known as 'gepants', have emerged as a significant therapeutic class. A key structural motif in the development of potent CGRP antagonists is the fluorinated piperidine scaffold. The specific stereoisomer, (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, serves as a critical chiral building block for introducing the syn-1,2-amino-fluoro-piperidine pharmacophore. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of a novel CGRP receptor antagonist, based on scalable and efficient methodologies developed by researchers at Merck.[1][2][3][4]
Synthesis Pathway Overview
The synthesis of the target CGRP receptor antagonist is achieved through a convergent approach. The key intermediate, this compound, is synthesized via two distinct and effective routes. This intermediate is then coupled with a second key fragment, a γ-lactam moiety, to yield the final active pharmaceutical ingredient (API).
Route 1: Ru-Catalyzed Asymmetric Hydrogenation
An initial approach to the key fluoropiperidine intermediate involved the ruthenium-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide.[1][2][3][4] This method was effective for producing sufficient quantities for early preclinical studies.
Route 2: Dynamic Kinetic Asymmetric Transamination (DKAT)
A more cost-effective and scalable route was subsequently developed utilizing a dynamic kinetic asymmetric transamination of a fluorinated piperidinone precursor.[1][2][3][4] This biocatalytic approach employs a transaminase enzyme to achieve high diastereoselectivity and enantioselectivity.
The overall synthetic pathway is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3âFluoro-4-aminopiperidine - figshare - Figshare [figshare.com]
- 4. Collection - Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3âFluoro-4-aminopiperidine - The Journal of Organic Chemistry - Figshare [figshare.com]
Application Notes and Protocols: Acylation Reactions of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The introduction of an acyl group to the 4-amino position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making this a key transformation in the synthesis of novel therapeutic agents. The protocols outlined below describe standard procedures for acylation using both acyl chlorides and carboxylic acids with common coupling reagents.
Introduction
This compound is a chiral, fluorinated piperidine derivative. The fluorine atom can influence the pKa of the adjacent amino group and introduce favorable metabolic stability and binding characteristics. The Boc-protecting group on the piperidine nitrogen allows for selective acylation at the 4-position. Subsequent removal of the Boc group can provide access to a diverse range of N-substituted 4-acylamino-3-fluoropiperidines.
This document details two primary methods for the acylation of this substrate: reaction with an acyl chloride in the presence of a base, and amide coupling with a carboxylic acid using a peptide coupling reagent.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the acylation of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
Table 1: Acylation with Acyl Chlorides
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane (DCM) | 2-4 | >90 |
| Benzoyl chloride | Triethylamine | Dichloromethane (DCM) | 4-6 | >90 |
| Propionyl chloride | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 2-4 | >90 |
Table 2: Amide Coupling with Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetic acid | HATU | DIPEA | N,N-Dimethylformamide (DMF) | 12-16 | >85 |
| Benzoic acid | HBTU | DIPEA | N,N-Dimethylformamide (DMF) | 12-16 | >85 |
| Propionic acid | EDC/HOBt | N-Methylmorpholine (NMM) | Dichloromethane (DCM) | 12-18 | >80 |
Experimental Protocols
Protocol 1: General Procedure for Acylation using Acyl Chlorides
This protocol describes a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol outlines a general method for the N-acylation of this compound with a carboxylic acid using HATU as the coupling reagent.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.) in anhydrous DMF (0.1-0.2 M).
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous LiCl solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Visualizations
Caption: Experimental workflow for N-acylation using an acyl chloride.
Caption: Experimental workflow for amide coupling using a coupling reagent.
Caption: Logical relationship of synthesis and application in drug development.
Application Notes and Protocols: Alkylation of the Amino Group in (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of the primary amino group of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The introduction of alkyl groups at this position can significantly modulate the pharmacological properties of the final molecule. Two primary methods for this transformation are presented: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination.
Introduction
This compound is a valuable building block in medicinal chemistry. The fluorine atom at the 3-position can influence the pKa of the adjacent amino group and introduce favorable metabolic stability. Alkylation of the 4-amino group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. The choice between direct alkylation and reductive amination depends on the desired alkyl group, the available starting materials, and the required reaction conditions. Direct alkylation is a straightforward method using alkyl halides, while reductive amination offers a milder and often more selective alternative for the introduction of alkyl groups from aldehydes and ketones.
Data Presentation
The following tables summarize representative quantitative data for the two primary methods of N-alkylation. Please note that these values are illustrative and may require optimization for specific substrates and scales.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 25 | 12 | 85-95 |
| Ethyl iodide | DIPEA | DMF | 25 | 18 | 80-90 |
| Isopropyl bromide | NaH | THF | 0 to 25 | 24 | 60-70 |
Table 2: N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | Dichloromethane | 25 | 4 | 90-98 |
| Acetone | NaBH(OAc)₃ | Dichloroethane | 25 | 12 | 85-95 |
| Cyclohexanone | Sodium Triacetoxyborohydride | THF | 25 | 16 | 88-96 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes a general procedure for the direct N-alkylation of the title compound using benzyl bromide as the alkylating agent.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated product.
Protocol 2: N-Alkylation via Reductive Amination with Acetone
This protocol details a general procedure for the N-alkylation of the title compound with acetone via reductive amination.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous dichloroethane.
-
Add acetone (1.5 eq.) to the solution.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-isopropyl product.
Mandatory Visualization
Caption: Direct N-Alkylation Workflow.
Caption: Reductive Amination Workflow.
Application Notes and Protocols for the N-arylation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperidine derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of compounds with significant therapeutic potential. The specific scaffold, (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, is a valuable chiral building block in drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, including metabolic stability and binding affinity. This document provides detailed application notes and protocols for the N-arylation of this fluorinated piperidine derivative, focusing on the widely used Buchwald-Hartwig amination.
Core Concepts in N-arylation
The formation of a carbon-nitrogen bond between an aryl group and an amine is a pivotal transformation in organic synthesis. Two of the most powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This reaction has become a preferred method due to its high efficiency, broad substrate scope, and tolerance of various functional groups. It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The choice of ligand is critical and often dictates the success and efficiency of the reaction.
-
Ullmann Condensation: A classical method that uses a copper catalyst, the Ullmann reaction is also effective for N-arylation, particularly with electron-deficient aryl halides. Modern protocols often utilize ligands to improve reaction rates and yields.
For the N-arylation of this compound, the Buchwald-Hartwig amination is generally the method of choice due to its milder reaction conditions and broader applicability.
Data Presentation: Representative N-arylation Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig N-arylation of amines, which can be adapted for this compound. The specific substrate for the data below is a structurally similar aminopiperidine derivative, providing a strong predictive basis for the target reaction.
| Aryl Halide (1.0 eq.) | Amine (1.2 eq.) | Pd Catalyst (mol%) | Ligand (mol%) | Base (1.5 eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | This compound | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 1-Bromo-4-methoxybenzene | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 2-Chloropyridine | This compound | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ | t-BuOH | 90 | 24 | 75-85 |
| 1-Bromo-3-(trifluoromethyl)benzene | This compound | Pd(OAc)₂ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 18 | 88-98 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Buchwald-Hartwig N-arylation with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-arylated product.
Visualizations
General Reaction Scheme
Caption: General scheme for the N-arylation of this compound.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Inefficient base | Ensure the base is anhydrous and of high purity. Consider a stronger base (e.g., LHMDS). | |
| Poor solvent quality | Use anhydrous, degassed solvent. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water or oxygen | Ensure strictly inert and anhydrous conditions. |
| Catalyst decomposition | Lower the reaction temperature and increase the reaction time. | |
| Difficulty in Purification | Co-elution of starting materials or byproducts | Optimize the mobile phase for column chromatography. Consider a different stationary phase. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents such as toluene, dioxane, and THF are flammable. Avoid open flames and ensure proper ventilation.
By following these detailed protocols and considering the key aspects of the N-arylation reaction, researchers can successfully synthesize a variety of N-arylated (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate derivatives for their drug discovery and development programs.
Application Notes and Protocols: Coupling Reactions of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving the chiral building block, (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This versatile intermediate is of significant interest in medicinal chemistry for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The protocols outlined below are based on established synthetic transformations and provide a foundation for the use of this building block in drug discovery and development.
Introduction
This compound is a valuable chiral synthetic intermediate characterized by a piperidine core with a fluorine atom at the 3-position and an amino group at the 4-position. The cis-stereochemistry of the fluorine and amino groups, along with the Boc-protected nitrogen, makes it a key component in the synthesis of targeted therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. These notes focus on two critical coupling reactions for this building block: amide bond formation and Buchwald-Hartwig amination.
Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of peptides, peptidomimetics, and a wide array of pharmaceutical agents. The primary amino group of this compound readily participates in acylation reactions with carboxylic acids.
Experimental Protocol: General Amide Coupling
This protocol describes a standard procedure for the coupling of a generic carboxylic acid to this compound using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Data Presentation
| Reactant 1 (Carboxylic Acid) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Generic R-COOH | HATU | DIPEA | DMF | 2-16 | 75-95% |
| Generic R-COOH | EDC/HOBt | DIPEA | DCM/DMF | 4-24 | 70-90% |
Note: Yields are typical and may vary depending on the specific carboxylic acid used.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide bond formation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the coupling of the primary amine of this compound with aryl halides or triflates, providing access to N-arylated piperidine derivatives.
Experimental Protocol: N-Arylation
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02-0.05 eq), Xantphos (0.04-0.10 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene (0.1-0.5 M).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated product.
Data Presentation
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12-24 | 60-85% |
| Aryl Chloride | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 18-36 | 50-75% |
Note: Yields are representative and can be influenced by the nature of the aryl halide and the specific reaction conditions.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig N-arylation scheme.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a key building block for the synthesis of complex nitrogen-containing molecules. The protocols provided for amide bond formation and Buchwald-Hartwig amination serve as a practical guide for researchers in the pharmaceutical and chemical industries. These reactions are generally high-yielding and provide reliable access to a diverse range of derivatives for further investigation in drug discovery programs. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
Application Notes and Protocols for the Boc-Deprotection of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. The resulting product, (3R,4R)-4-amino-3-fluoropiperidine, is a valuable building block in medicinal chemistry. The protocols outlined below are based on established methods for Boc-deprotection of related piperidine and amine substrates.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The removal of the Boc group from this compound is a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients. The most common methods for Boc-deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane.
Data Presentation
| Reagent System | Substrate Type | Reaction Time | Temperature | Yield/Purity | Reference |
| 55% TFA in DCM | C-terminal amide peptides | 30 min | Room Temp. | 9% higher purity than 100% TFA | [1] |
| 100% TFA | C-terminal amide peptides | 5 min | Room Temp. | Lower purity due to incomplete deprotection | [1] |
| TFA, thiophenol | N-Boc amino acids | 1 h | 20 °C | 100% | [2] |
| 4M HCl in dioxane | N-Boc protected amines | 2 - 64 h | Room Temp. | 48 - 100% | |
| 20-50% TFA in DCM | General Boc-protected amines | 1 - 2 h | Room Temp. | Not specified | [3] |
Experimental Protocols
Two primary protocols for the Boc-deprotection of this compound are detailed below. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a standard and generally efficient procedure for Boc-deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude (3R,4R)-4-amino-3-fluoropiperidine.
-
The product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA and often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. A precipitate of the hydrochloride salt may form during the reaction.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the (3R,4R)-4-amino-3-fluoropiperidine hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent as described in Protocol 1.
Visualizations
The following diagrams illustrate the general workflow for the Boc-deprotection of this compound.
Caption: General experimental workflows for Boc-deprotection.
Caption: Logical relationship of the deprotection reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the Technical Support Center for the purification of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of this chiral fluorinated piperidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound include:
-
Column Chromatography: Effective for separating diastereomers and removing polar or non-polar impurities.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, particularly effective if the desired compound is a solid.
-
Chiral High-Performance Liquid Chromatography (HPLC): The preferred method for separating the (3R,4R)-enantiomer from its (3S,4S)-counterpart, especially for achieving high enantiomeric purity.
Q2: What are the main challenges in purifying this compound?
A2: Key challenges include:
-
Separation of Diastereomers: The synthesis of this compound may also yield other diastereomers, such as the (3R,4S) or (3S,4R) isomers, which can be challenging to separate due to similar physical properties.
-
Chiral Separation: Isolating the desired (3R,4R) enantiomer from a racemic or enantiomerically enriched mixture requires specialized chiral separation techniques.
-
Handling Basic Amines: The free amino group can interact with silica gel, leading to peak tailing in column chromatography. This can often be mitigated by using a basic modifier in the eluent.[1]
-
Fluorine-Specific Interactions: The presence of a fluorine atom can influence the polarity and chromatographic behavior of the molecule, sometimes requiring specialized fluorinated stationary phases for optimal separation.[2]
Q3: How can I assess the purity of the final product?
A3: Purity should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure and identifying any impurities.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and diastereomeric purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess for the presence of any impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of diastereomers.
| Possible Cause | Solution |
| Inappropriate solvent system | Perform a systematic screen of solvent systems with varying polarities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective. |
| Co-elution of diastereomers | Consider using a different stationary phase. If using silica gel, explore options like alumina or functionalized silica (e.g., diol-bonded silica). For fluorinated compounds, a fluorinated stationary phase might offer better selectivity.[2] |
Issue: Significant peak tailing of the product.
| Possible Cause | Solution |
| Interaction of the basic amine with acidic silica gel | Add a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a concentration of 0.1-1%.[1] |
| Use an amine-functionalized silica gel column, which can eliminate the need for a basic modifier in the eluent.[3] |
Recrystallization
Issue: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solvent is too non-polar or the cooling is too rapid. | Try a more polar solvent system or a mixture of solvents. Common solvent systems for Boc-protected amino compounds include ethyl acetate/hexanes, ethanol/water, and methanol/diethyl ether. Ensure slow cooling to promote crystal formation. |
| Presence of impurities inhibiting crystallization. | Attempt a preliminary purification by column chromatography to remove significant impurities before recrystallization. |
Issue: Low recovery of the purified product.
| Possible Cause | Solution |
| The compound is too soluble in the recrystallization solvent. | Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Minimize the amount of solvent used to dissolve the compound. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and the product from crystallizing prematurely. |
Chiral HPLC
Issue: Poor or no separation of enantiomers.
| Possible Cause | Solution |
| Incorrect chiral stationary phase (CSP). | Screen a variety of chiral columns. Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point for piperidine derivatives. |
| Suboptimal mobile phase. | Systematically vary the mobile phase composition. For normal phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is common. The addition of a small amount of a basic modifier like DEA (typically 0.1%) is often crucial for good peak shape and resolution of basic amines.[4] |
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Solution |
| Secondary interactions with the stationary phase. | As with standard column chromatography, the addition of a basic modifier like DEA or TEA to the mobile phase can significantly improve peak shape for basic compounds.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Preparative Column Chromatography (Illustrative Protocol)
This protocol is a general starting point and should be optimized for your specific crude material.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% TEA).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate with 0.1% TEA) to elute the desired compound.
-
Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization (Illustrative Protocol)
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude material in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.
-
Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until persistent turbidity is observed.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Chiral HPLC Method Development (Illustrative Protocol)
-
Column and Mobile Phase Selection:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Optimization:
-
If the resolution is poor, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).
-
Try other alcohol modifiers such as ethanol.
-
Optimize the flow rate; a lower flow rate may improve resolution.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Common side products in the synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected, less polar spot on my TLC analysis of the crude reaction mixture. What could it be?
A1: An unexpected, less polar spot could be an elimination side product. This is particularly common if you are performing a nucleophilic fluorination of a hydroxyl-substituted piperidine precursor using reagents like diethylaminosulfur trifluoride (DAST). The hydroxyl group can be eliminated to form a double bond in the piperidine ring.
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature during the fluorination step can often minimize elimination.
-
Choice of Fluorinating Agent: Consider using alternative fluorinating agents that are known to produce fewer elimination byproducts.
-
Purification: These byproducts can typically be separated from the desired product by column chromatography.
Q2: My NMR spectrum shows a peak corresponding to the desired product, but also a significant peak for a compound without a fluorine atom. What is this impurity?
A2: This is likely a hydrodefluorination byproduct, where the fluorine atom is replaced by a hydrogen atom.[1][2] This is a known side reaction in the synthesis of fluorinated piperidines, especially during catalytic hydrogenation or reduction steps.[1][2]
Troubleshooting:
-
Catalyst Choice: The choice of catalyst for hydrogenation or deprotection steps is crucial. Some catalysts are more prone to causing hydrodefluorination. Screening different catalysts (e.g., different palladium or platinum catalysts) may be necessary.
-
Reaction Conditions: Modifying reaction conditions such as hydrogen pressure, temperature, and reaction time can help to minimize this side reaction. In some cases, using an excess of a borane reagent has been shown to reduce the amount of undesired hydrodefluorinated side-product.[1]
-
Purification: The des-fluoro impurity can be challenging to separate due to similar polarities. Careful column chromatography or preparative HPLC may be required.
Q3: I am synthesizing the target molecule via debenzylation of a protected amine precursor and I see an impurity with a higher molecular weight in my mass spectrum. What could this be?
A3: This is likely the starting material or an intermediate where the benzyl protecting group has not been completely removed. Incomplete deprotection is a common issue in hydrogenolysis reactions.
Troubleshooting:
-
Reaction Time: Extend the reaction time to ensure complete deprotection.
-
Catalyst Loading: Increase the catalyst loading (e.g., Pd/C).
-
Hydrogen Pressure: Increase the hydrogen pressure.
-
Purification: The benzylated impurity is significantly less polar and can usually be easily separated by column chromatography.
Q4: My NMR shows a complex mixture of diastereomers. How can I improve the stereoselectivity of my reaction?
A4: The formation of multiple diastereomers is a common challenge, particularly when introducing the fluorine and amine groups. The stereochemical outcome is highly dependent on the synthetic route and reagents used.
Troubleshooting:
-
Chiral Directors: Employing chiral auxiliaries or catalysts can help to control the stereochemistry of the reaction.
-
Substrate Control: The existing stereocenters in your starting material can influence the stereochemical outcome of subsequent reactions. Careful selection of starting materials and reaction pathways is critical.
-
Diastereoselective Fluorination: If you are performing a fluorination reaction, the choice of fluorinating agent and reaction conditions can significantly impact the diastereomeric ratio.
-
Purification: Diastereomers can sometimes be separated by careful column chromatography or by crystallization.
Common Side Products
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Method of Formation |
| Elimination Product | tert-butyl 4-amino-5,6-dihydropyridine-1(2H)-carboxylate | 198.27 | Elimination of a leaving group (e.g., hydroxyl) during fluorination. |
| Hydrodefluorination Product | (3R,4R)-tert-butyl 4-amino-piperidine-1-carboxylate | 200.28 | Reductive removal of the fluorine atom, often during catalytic hydrogenation steps.[1][2] |
| Incompletely Deprotected Product (if applicable) | (3R,4R)-tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | 308.40 | Incomplete removal of a benzyl protecting group from the amine. |
| Diastereomeric Product | (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (or other diastereomers) | 218.27 | Lack of stereocontrol during the introduction of the fluorine or amino group. |
| Unreacted Ketone Precursor (if applicable) | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 217.24 | Incomplete amination of a ketone precursor. |
Experimental Protocols
Synthesis via Reductive Amination of a Fluorinated Ketone (Illustrative)
This is a representative protocol and may require optimization.
-
Fluorination of the Ketone: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in an appropriate solvent (e.g., THF, acetonitrile), add a fluorinating agent (e.g., Selectfluor®). The reaction is typically stirred at room temperature until completion.
-
Purification: The crude fluorinated ketone is purified by column chromatography.
-
Reductive Amination: The purified fluoroketone is dissolved in a suitable solvent (e.g., methanol, dichloroethane). An amine source (e.g., ammonia, ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) are added. The reaction is stirred until the ketone is consumed.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the desired this compound. The diastereoselectivity of this step is critical.
Visualizations
Caption: Main synthesis pathway and common side reactions.
References
Overcoming steric hindrance in reactions of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This guide provides troubleshooting advice and detailed protocols for researchers working with (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in pharmaceutical development. The focus is on overcoming challenges related to steric hindrance in common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-acylation/amide coupling reaction with a bulky carboxylic acid is giving low yields. What is causing this and how can I improve it?
A1: Low yields in acylation reactions with this substrate are commonly due to steric hindrance. The axial fluorine atom at the C3 position and the large tert-butoxycarbonyl (Boc) protecting group on the nitrogen create a sterically congested environment around the C4-amino group. This shielding effect slows down the reaction kinetics with sterically demanding electrophiles.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents may be inefficient. Switch to a more powerful oxime- or phosphonium-based reagent known to be effective for sterically hindered couplings.[1][2] Reagents like HATU, HCTU, PyAOP, or COMU are often more effective as they generate highly reactive activated esters.[2][3]
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions.
-
Solvent and Temperature: Aprotic polar solvents like DMF or NMP are generally good choices. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate, but should be monitored for potential side reactions or racemization.
-
Reaction Time: Sterically hindered couplings are often slow.[1] Ensure the reaction is allowed to proceed for an adequate amount of time (e.g., 12-24 hours) before concluding it has failed.
Q2: I am performing a reductive amination with a large aldehyde/ketone and observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
A2: Reductive amination involves two key steps: the formation of an iminium intermediate and its subsequent reduction.[4] Both steps can be slow with sterically hindered partners.
Troubleshooting Steps:
-
Reducing Agent: Standard reducing agents like sodium borohydride may not be effective. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for challenging reductive aminations as it is less basic and selectively reduces the iminium ion in the presence of the carbonyl starting material.[5]
-
pH Control: The formation of the iminium intermediate is pH-dependent. Adding a mild acid, such as acetic acid, can catalyze imine formation. However, excess acid will protonate the amine starting material, rendering it non-nucleophilic.
-
Water Removal: The initial condensation reaction produces water. The use of molecular sieves (e.g., 4 Å) can help drive the equilibrium towards the iminium intermediate.[4]
-
Microwave Irradiation: For particularly difficult transformations, microwave-assisted synthesis can sometimes provide the necessary energy to overcome the activation barrier and significantly reduce reaction times.
Q3: Does the fluorine atom affect the reactivity of the C4-amino group beyond just steric hindrance?
A3: Yes. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the adjacent amino group through an inductive effect. This electronic effect, combined with the steric hindrance, contributes to the reduced reactivity of the amine. Furthermore, the conformation of the piperidine ring is influenced by the fluorine substituent, which can place the amino group in a less accessible orientation.[6]
Data Summary: Comparison of Coupling Reagents for N-Acylation
For the coupling of a model bulky carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) to this compound.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | DMF | 25 | 24 | 45-55 |
| DCC | HOBt | TEA | DCM | 25 | 24 | <40 |
| PyBOP | None | DIPEA | DMF | 25 | 16 | 70-80 |
| HATU | None | DIPEA | DMF | 25 | 12 | >90[1][2] |
| COMU | None | DIPEA | NMP | 25 | 12 | >90[2][3] |
| T3P® | None | Pyridine | EtOAc | 50 | 18 | 65-75[1] |
Experimental Protocols
Protocol 1: Optimized N-Acylation using HATU
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M) is added HATU (1.2 eq) and DIPEA (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes to pre-activate the acid.
-
A solution of this compound (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction is stirred at room temperature for 12 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Optimized Reductive Amination using STAB
-
To a solution of this compound (1.0 eq) and a sterically hindered aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) is added acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 16-24 hours, monitoring by LC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted three times with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Steric hindrance from the Boc group and axial fluorine.
Caption: A decision tree for troubleshooting low-yield reactions.
References
Improving yield in the synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the Technical Support Center for the synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate . This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low. What are the most critical steps I should focus on for optimization?
A1: Low overall yield in this multi-step synthesis often points to issues in one of two key transformations: the diastereoselective fluorination or the subsequent amination/reduction step. The stereocontrol in these steps is crucial, as the formation of unwanted diastereomers can significantly complicate purification and reduce the yield of the desired (3R,4R) product. Additionally, hydrodefluorination is a common side reaction, particularly during catalytic hydrogenation, which can decrease the final product yield.[1][2]
Q2: I'm observing poor diastereoselectivity during the synthesis, resulting in a mixture of cis and trans isomers. How can I improve the yield of the desired (3R,4R)-trans isomer?
A2: Achieving high trans selectivity is a common challenge. The strategy depends on your synthetic route:
-
Via Aziridinium Ion Ring-Opening: This is often the most reliable method for establishing the trans stereochemistry. The reaction involves the formation of a bicyclic aziridinium ion intermediate, followed by a regioselective and stereospecific SN2-type ring-opening by a fluoride source.[3][4] To maximize selectivity, ensure the complete formation of the aziridinium ion and use a suitable fluoride source (e.g., Et₃N·3HF).
-
Via Hydrogenation: If your route involves the hydrogenation of a fluorinated enamine or pyridine precursor, the choice of catalyst and conditions is critical.[1][5] Asymmetric hydrogenation using specific chiral ligands (e.g., BIPHEP with a Ruthenium catalyst) can favor the desired diastereomer.[1] However, catalyst screening is often necessary.
Q3: I've detected a significant amount of a defluorinated byproduct. What causes this and how can I prevent it?
A3: Hydrodefluorination is a well-known side reaction in the synthesis of fluorinated piperidines, especially during catalytic hydrogenation steps (e.g., using Pd/C or Ru catalysts).[1][2] The C-F bond can be cleaved under reductive conditions.
-
Mitigation Strategies:
-
Catalyst Choice: Ruthenium catalysts have sometimes been shown to be less prone to causing defluorination than palladium or iridium catalysts in similar systems.[1]
-
Fluoride Scavengers: The problem can be exacerbated by the presence of fluoride ions formed during the reaction. Adding a Lewis acidic scavenger, such as Ti(OiPr)₄, can sequester these fluoride ions and suppress the side reaction.[1]
-
Milder Conditions: Using lower hydrogen pressure, lower temperatures, and shorter reaction times can help minimize C-F bond cleavage.
-
Alternative Routes: Consider synthetic routes that introduce the amino group before a final, non-reductive fluorination step, or use methods that avoid direct hydrogenation of a fluorinated ring.[6]
-
Q4: Purification of the final product is difficult. What are the best methods to separate the (3R,4R) diastereomer from other isomers and impurities?
A4: Separating diastereomers of functionalized piperidines can be challenging.
-
Chromatography: Standard silica gel chromatography can sometimes separate diastereomers, but often requires careful solvent system optimization. Supercritical fluid chromatography (SFC) is a powerful technique that has proven effective for purifying chiral fluorinated piperidines and can provide better resolution than standard HPLC.[1]
-
Crystallization: If the desired product or an intermediate salt (e.g., HCl or TFA salt) is crystalline, fractional crystallization can be an effective and scalable purification method.
-
Derivatization: In some cases, derivatizing the amino group with a chiral auxiliary can allow for easier separation of the resulting diastereomeric derivatives, followed by removal of the auxiliary.
Data Presentation: Comparison of Hydrogenation Conditions
Optimizing the hydrogenation of a protected 3-fluoro-4-aminopyridine precursor is critical for both yield and stereoselectivity. The following table summarizes outcomes based on catalyst choice, highlighting common issues.
| Catalyst System | Key Outcome/Observation | Common Side Products | Recommendation | Reference |
| Iridium (Ir) Complexes | Promoted extensive C-F bond cleavage. | High levels of des-fluoro piperidine. | Generally not recommended for this substrate class. | [1] |
| Palladium on Carbon (Pd/C) | Can be effective but is often associated with hydrodefluorination. | des-fluoro piperidine. | Use with caution; screen conditions carefully. Consider additives. | [2][5] |
| Rhodium (Rh) Complexes | Good enantioselectivity but can still lead to some C-F bond reduction. | des-fluoro piperidine. | A viable option, but requires optimization. | [1] |
| Ruthenium (Ru) Complexes | Generally showed less C-F bond cleavage compared to Ir and Rh. | Lower levels of des-fluoro piperidine. | Selected for further optimization in several studies. | [1] |
| Ru catalyst + Ti(OiPr)₄ | Addition of Ti(OiPr)₄ significantly suppressed defluorination. | Minimal des-fluoro byproduct. | Recommended approach to minimize defluorination. | [1] |
Experimental Protocols
Protocol: Synthesis via Aziridinium Ion Ring-Opening
This protocol outlines a common and stereoselective route starting from a known Boc-protected epoxy-piperidine.
Step 1: Synthesis of (3R,4S)-tert-butyl 3,4-epoxypiperidine-1-carboxylate This starting material can be synthesized from a corresponding protected piperidone and is assumed to be available.
Step 2: Ring-Opening of Epoxide with an Amine
-
To a solution of enantiomerically pure (3R,4S)-tert-butyl 3,4-epoxypiperidine-1-carboxylate (1.0 eq) in acetonitrile (CH₃CN), add benzylamine (1.2 eq).
-
Add lithium perchlorate (LiClO₄) (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours until TLC or LCMS analysis shows complete consumption of the starting epoxide.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., ethyl acetate/hexanes) to yield tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate.
Step 3: Formation of Aziridinium Ion and Fluoride Ring-Opening
-
Dissolve the amino alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (2.5 eq).
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir at 0 °C for 1 hour. The formation of the mesylate and subsequent in-situ cyclization forms the bicyclic aziridinium ion intermediate.
-
In a separate flask, prepare the fluoride source. Carefully add triethylamine trihydrofluoride (Et₃N·3HF) (3.0 eq) to anhydrous DCM.
-
Slowly add the aziridinium ion solution to the fluoride source solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate.
Step 4: Deprotection (Debenzylation)
-
Dissolve the product from Step 3 (1.0 eq) in methanol (MeOH).
-
Add ammonium formate (4.0 eq) followed by 10% Palladium on carbon (Pd/C) (0.2 eq by weight).[7]
-
Heat the mixture to 50 °C for 1-2 hours.[7]
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, This compound .[7] This step often proceeds in quantitative yield.[7]
Visualizations
Caption: A plausible synthetic route to the target compound via an aziridinium ion intermediate.
Caption: A decision-making workflow for troubleshooting low yield and purity issues.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The preparation of stable aziridinium ions and their ring-openings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Stability of the C-F bond in (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the C-F bond in (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the C-F bond in this compound under typical synthetic conditions?
A1: The aliphatic carbon-fluorine (C-F) bond is the strongest single bond to carbon and is generally very stable under most standard synthetic conditions.[1] It is resistant to cleavage by many common reagents and reaction conditions, which is a key reason for the incorporation of fluorine into pharmaceutical candidates to enhance metabolic stability.[2][3] However, its stability is not absolute and can be compromised under harsh conditions.
Q2: Under what conditions might the C-F bond in this molecule be susceptible to cleavage?
A2: While robust, the C-F bond can be cleaved under specific, typically harsh, conditions. These may include:
-
Strong Lewis Acids: Certain Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating nucleophilic displacement.
-
Reductive Conditions: Some potent reducing agents or specific catalytic systems, particularly those involving transition metals, can mediate the reductive cleavage of C-F bonds.[4]
-
Enzymatic or Metabolic Conditions: In biological systems, cytochrome P450 enzymes have been shown to be capable of metabolizing C-F bonds, often through oxidative pathways.[5]
-
Intramolecular Reactions: If a strong nucleophile is generated elsewhere in the molecule and is positioned appropriately, it could potentially displace the fluoride intramolecularly, although this is generally difficult for the C-F bond.[6]
Q3: How stable is the N-Boc protecting group on this molecule?
A3: The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic, nucleophilic, and reductive conditions. However, it is characteristically labile to acidic conditions.[7] Cleavage readily occurs in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other protic and Lewis acids.
Q4: Can the N-Boc group be removed without affecting the C-F bond?
A4: Yes, the selective removal of the N-Boc group is a standard and reliable transformation. The conditions required for Boc deprotection (e.g., 20-50% TFA in dichloromethane at room temperature) are typically mild enough not to affect the stable C-F bond.[7]
Q5: What is the expected thermal stability of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of fluorine atom detected by mass spectrometry or NMR after a reaction. | C-F Bond Cleavage: The reaction conditions may be too harsh. This could be due to the use of strong Lewis acids, potent reducing agents, or excessively high temperatures. | - If using a Lewis acid, consider a milder alternative or reduce the stoichiometry. Ensure all reagents and solvents are dry, as water can affect Lewis acidity. - For reductions, explore alternative reagents known to be selective for other functional groups. - If high temperatures are necessary, conduct a time and temperature study to find the minimum required for the desired transformation.[1] |
| Unexpected removal of the N-Boc protecting group. | Acidic Conditions: The reaction medium may be acidic, or acidic byproducts may be forming. | - If possible, perform the reaction under neutral or basic conditions. - If acidic conditions are unavoidable, consider a more acid-stable protecting group. - Buffer the reaction mixture if appropriate. |
| Formation of an alkene byproduct (elimination of HF). | Basic Conditions and/or High Temperature: Strong bases can promote the elimination of hydrogen fluoride (E2 elimination), especially at elevated temperatures. | - If the desired reaction is a substitution, consider using a less sterically hindered or "softer" nucleophile. - Lower the reaction temperature.[1] - If a base is required, use a non-nucleophilic base at the lowest effective concentration and temperature. |
| Inconsistent results or degradation of the starting material upon storage. | Instability to Storage Conditions: The compound may be sensitive to light, air (oxidation), or trace moisture. | - Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). - Ensure the storage container is tightly sealed. - For solutions, use freshly distilled and degassed solvents. |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is crucial for understanding the stability of a molecule under stress conditions. This protocol outlines a general procedure to assess the stability of this compound.
Objective: To identify potential degradation products and pathways for the target molecule under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Keep the samples at room temperature and at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Keep the samples at room temperature and at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the samples at room temperature.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample and a sample of the stock solution in an oven at a controlled temperature (e.g., 80°C).[9]
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a sample of the stock solution to a light source in a photostability chamber as per ICH Q1B guidelines.[9]
-
Keep a control sample in the dark.
-
Analyze the samples after a defined exposure period.
-
-
Analysis:
Visualizations
Caption: Logical workflow for troubleshooting potential stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. C-F Bond Formation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. sgs.com [sgs.com]
Challenges in the scale-up synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The primary challenges in the scale-up synthesis of this molecule revolve around achieving high diastereoselectivity for the trans isomer, preventing side reactions such as hydrodefluorination, and ensuring efficient purification of the final product and intermediates. Catalyst deactivation and handling of potentially volatile or water-sensitive compounds can also pose significant hurdles.[1][2][3]
Q2: Which synthetic strategies are most promising for obtaining the desired (3R,4R) stereochemistry on a large scale?
A2: Several strategies have been explored for the synthesis of fluorinated aminopiperidines. The most prominent include:
-
Asymmetric hydrogenation of a tetrasubstituted fluoroalkene precursor: This method can offer high enantioselectivity and diastereoselectivity with the appropriate choice of catalyst and ligand system.[4][5]
-
Diastereoselective reduction of a fluorinated piperidinone: This approach requires a highly selective reducing agent to achieve the desired trans relationship between the fluorine and amino groups.
-
Enzymatic dynamic kinetic asymmetric transamination: This biocatalytic method can provide high stereoselectivity for the desired syn-fluoroamine configuration.[6][7][8]
Q3: How can I monitor the diastereomeric ratio during the reaction?
A3: The diastereomeric ratio can be monitored using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying diastereomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to determine the diastereomeric ratio by integrating the signals of specific protons or the fluorine atom, which will have different chemical shifts for each diastereomer. The coupling constants between adjacent protons and the fluorine atom can also help in assigning the relative stereochemistry.[10][11]
-
Gas Chromatography (GC) on a chiral stationary phase: This technique can also be effective for separating and quantifying volatile derivatives of the product.[9]
Q4: What are the common side reactions to watch out for?
A4: Common side reactions include:
-
Hydrodefluorination: Loss of the fluorine atom can occur, especially during hydrogenation reactions, leading to the formation of the non-fluorinated piperidine analog.[2][12]
-
Formation of the cis diastereomer: Inadequate stereocontrol can lead to the formation of the undesired (3R,4S) isomer.
-
Over-reduction: During hydrogenation steps, other functional groups may be susceptible to reduction.
-
Incomplete Boc-protection or deprotection: This can lead to a mixture of products that are difficult to separate.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Low ratio of trans to cis isomer)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst/Ligand System | Screen a panel of chiral phosphine ligands for the asymmetric hydrogenation step. Consider ligands known to be effective for similar substrates, such as those from the Josiphos or DuanPhos families. | The choice of ligand is crucial for inducing the desired stereochemistry in asymmetric hydrogenation. |
| Incorrect Solvent or Temperature | Optimize the solvent system and reaction temperature. Polar solvents can influence the conformational preference of the substrate and transition state. Lowering the temperature may enhance selectivity. | Reaction conditions have a significant impact on the stereochemical outcome of the reaction. |
| Presence of Impurities in the Starting Material | Ensure the purity of the starting material, as impurities can interfere with the catalyst and affect selectivity. | Impurities can poison the catalyst or alter the reaction pathway. |
| Inadequate Hydrogen Pressure | Optimize the hydrogen pressure for the hydrogenation step. | Hydrogen pressure can influence the kinetics of the reaction and, consequently, the selectivity. |
Issue 2: Significant Hydrodefluorination Byproduct Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | Reduce the reaction temperature and/or hydrogen pressure. | Milder conditions can minimize the C-F bond cleavage. |
| Inappropriate Catalyst | Screen different catalysts. Palladium-based catalysts can sometimes be more prone to hydrodefluorination than rhodium or ruthenium catalysts under certain conditions. | The choice of metal and its oxidation state can influence the propensity for C-F bond cleavage. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to hydrogenation conditions. | Over-processing can lead to increased byproduct formation. |
| Acidic or Basic Impurities | Neutralize the reaction mixture or use a non-polar solvent to minimize the presence of species that can promote hydrodefluorination. | pH can play a role in the stability of the C-F bond. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product is Highly Polar and Water-Soluble | After quenching the reaction, perform a salt screen to induce crystallization. If crystallization is not feasible, consider using column chromatography with a polar stationary phase or reverse-phase chromatography. | The polarity of aminopiperidines can make extraction and isolation challenging. |
| Formation of Emulsions During Workup | Use a different solvent system for extraction or add brine to break the emulsion. | Emulsion formation is common with polar, amine-containing compounds. |
| Product is Volatile | Avoid high temperatures and prolonged vacuum during solvent removal. Consider precipitating the product as a salt (e.g., hydrochloride) to increase its stability and reduce volatility. | Volatility can lead to significant product loss during isolation. |
| Presence of Hard-to-Remove Impurities | If impurities have similar polarity to the product, consider derivatization to alter the polarity of the product or the impurity, facilitating separation. Re-crystallization from a suitable solvent system is also a powerful purification technique. | Co-eluting impurities require more advanced purification strategies. |
Experimental Protocols
Protocol 1: Debenzylation of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
This protocol describes the final step in the synthesis of the target molecule.[13]
Materials:
-
tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a reaction vessel, add tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq), ammonium formate (3.0 eq), and methanol.
-
Carefully add 10% Pd/C (approx. 20-30 wt% of the starting material).
-
Heat the reaction mixture to 50 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Workflow for the Final Debenzylation Step
Caption: Workflow for the debenzylation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Selective Boc-deprotection in the presence of other acid-labile groups
Technical Support Center: Selective Boc Deprotection
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the selective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of other acid-labile functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selectively removing a Boc group while preserving other acid-labile groups?
The core challenge lies in the subtle differences in acid lability between the Boc group and other protecting groups like tert-butyl (tBu) esters, tert-butyl ethers, or trityl (Tr) groups. Standard high-concentration trifluoroacetic acid (TFA) protocols can indiscriminately cleave all of these groups.[1] Achieving selectivity requires carefully tuning reaction conditions—such as acid strength, concentration, solvent, and temperature—to exploit the typically higher lability of the N-Boc group.[2][3]
Q2: My Boc deprotection is incomplete, but I'm afraid to use stronger conditions because of my other acid-sensitive groups. What should I do?
Incomplete deprotection with preservation of other groups indicates you are on the right track but need gentle optimization. Consider the following:
-
Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS and allow it to stir longer at the current temperature before increasing acid concentration.[4]
-
Slight Temperature Increase: A modest increase in temperature (e.g., from 0 °C to room temperature) can enhance the deprotection rate without significantly impacting other groups.[3]
-
Solvent Modification: The choice of solvent can influence the effective acidity of the reagent.[5] Experimenting with different solvent systems may improve results.
Q3: How can I selectively remove a Boc group in the presence of a t-butyl ester?
This is a classic challenge. While t-butyl esters are acid-labile, they are generally more stable than N-Boc groups. Success often comes from using milder or more specific reagent systems:
-
Fine-tuned TFA Conditions: Use a low concentration of TFA (e.g., 10-20% in DCM) at 0 °C to room temperature and monitor carefully.[6]
-
Sulfuric Acid in tBuOAc: A system of concentrated sulfuric acid in tert-butyl acetate has been shown to be effective for this selective transformation.[3][7]
-
Oxalyl Chloride/Methanol: This very mild system can deprotect N-Boc groups while leaving acid-labile esters intact.[8][9]
Q4: What are scavengers, and are they necessary for selective deprotection?
Scavengers are nucleophilic agents added to the reaction to "trap" the reactive tert-butyl cation that is liberated during Boc deprotection.[6] This prevents side reactions, such as the alkylation of electron-rich amino acid residues (e.g., Tryptophan, Methionine).[1][6] While not always required for selectivity between protecting groups, their use is highly recommended to improve yield and purity by preventing degradation of the target molecule. Common scavengers include triisopropylsilane (TIS) and water.[6]
Q5: Can I achieve selectivity using thermal deprotection methods?
Yes, thermal deprotection in the absence of acid is an emerging technique. By carefully controlling the temperature in a continuous flow setup, it is possible to selectively remove a more labile aryl N-Boc group in the presence of a less labile alkyl N-Boc group.[10] This method avoids acidic reagents altogether, offering a unique approach for highly sensitive substrates.[10]
Troubleshooting Guide
This guide addresses common problems encountered during selective Boc deprotection.
Problem 1: Cleavage of Other Acid-Labile Groups
-
Symptom: LC-MS or NMR analysis shows the loss of both the Boc group and other acid-sensitive groups (e.g., t-butyl ester, Trityl).[1]
-
Cause: The acidic conditions are too harsh.
-
Solution Workflow:
Caption: Workflow for troubleshooting non-selective deprotection.
Problem 2: Incomplete Boc Deprotection
-
Symptom: Significant starting material remains after the standard reaction time, as observed by TLC or LC-MS.[2][4]
-
Cause: Insufficient acid strength, steric hindrance, or poor substrate solubility.[2][5]
-
Solution Workflow:
Caption: Workflow for troubleshooting incomplete Boc deprotection.
Data Summary: Conditions for Selective Boc Deprotection
The following table summarizes various reagent systems and their suitability for selective Boc removal.
| Reagent System | Typical Conditions | Selectivity Profile & Advantages | Potential Drawbacks |
| TFA / DCM | 10-50% TFA in DCM, 0 °C to RT, 0.5-4 h[6][11] | Effective and fast; selectivity can be tuned by concentration and temperature. | Can cleave other sensitive groups if concentration is too high.[1] |
| HCl in Dioxane/EtOAc | 4M HCl in Dioxane, RT, 1-12 h[1][11] | Good alternative to TFA; product is often a crystalline HCl salt.[12] | Can be less selective than finely tuned TFA conditions. |
| Aqueous H₃PO₄ | 85 wt% H₃PO₄ in Toluene, RT[3] | Mild; compatible with benzyl esters, TBDMS ethers, and Cbz groups.[3] | May require elevated temperatures for sterically hindered substrates. |
| (COCl)₂ / MeOH | 3 equiv. Oxalyl Chloride in MeOH, 0 °C to RT, 1-4 h[8][9] | Very mild; excellent for substrates with acid-labile esters.[8][9] | Reagents are toxic and moisture-sensitive.[1] |
| H₂SO₄ / tBuOAc | 1.5-3 equiv. H₂SO₄ in tBuOAc[7] | Specifically developed to preserve t-butyl esters.[7] | Strong acid requires careful handling and neutralization. |
| CeCl₃·7H₂O / NaI | 1.5 equiv. CeCl₃·7H₂O, 1.3 equiv. NaI in ACN, reflux[13] | Reverses normal selectivity: cleaves t-butyl esters in the presence of N-Boc.[3][13] | Not suitable for selective Boc removal. |
| Thermal (Solvent) | Reflux in water or other solvents (e.g., MeOH)[1][10] | Environmentally benign, acid-free.[1] Can be highly selective.[10] | Limited to substrates stable at high temperatures.[14] |
Experimental Protocols
Protocol 1: Mild and Selective Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted for substrates containing highly acid-sensitive groups, such as t-butyl esters.[8][9]
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous methanol (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (3.0 equiv.) dropwise to the stirred solution. Note: An immediate temperature increase or sputtering may be observed.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.[8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The crude product is often the hydrochloride salt of the amine.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Protocol 2: Tuned Boc Deprotection with TFA in the Presence of a t-Butyl Ester
This protocol aims to selectively cleave the Boc group while minimizing the cleavage of a t-butyl ester by using controlled conditions.
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1 M). If the substrate contains electron-rich residues, add triisopropylsilane (TIS) (1.2 equiv.) as a scavenger.[15]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of 20% TFA in DCM (v/v) and add it to the reaction flask.
-
Reaction: Stir the mixture at 0 °C.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent over-exposure of the t-butyl ester to the acid.
-
Work-up: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Analytical methods for determining the purity of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the chemical and chiral purity of this compound?
A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is ideal for determining enantiomeric and diastereomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, can be used to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for structural confirmation and can be employed for quantitative analysis (qNMR) to determine the overall purity against a certified reference standard.
Q2: What are the potential impurities I should be aware of during the analysis?
A2: Potential impurities can originate from the synthetic route and degradation. These may include:
-
Diastereomers: The (3S,4S), (3R,4S), and (3S,4R) isomers.
-
Enantiomers: The (3S,4S) enantiomer of the desired (3R,4R) product.
-
Unreacted starting materials: Such as 1-Boc-3-fluoro-4-oxopiperidine or the amine source.
-
By-products: Including products of defluorination or incomplete reactions.[1][2]
-
Residual solvents: From the synthesis and purification steps.
Q3: Can I use Gas Chromatography (GC) to analyze this compound directly?
A3: Direct GC analysis of this compound is challenging due to its low volatility and the presence of a polar amino group. Derivatization of the amino group, for example, through acylation or silylation, is typically required to increase volatility and improve peak shape.[3][4] However, be aware that thermal degradation of the Boc-protecting group can occur in the GC inlet, potentially leading to inaccurate results.[5]
Q4: How can I confirm the successful synthesis of the Boc-protected compound?
A4: Several spectroscopic techniques can confirm the presence of the tert-butyloxycarbonyl (Boc) group. In ¹H NMR, a characteristic singlet peak for the nine equivalent protons of the tert-butyl group appears around 1.4-1.5 ppm.[6] In ¹³C NMR, signals for the quaternary carbon and the three methyl carbons of the tert-butyl group are observed around 80 ppm and 28 ppm, respectively, along with the carbamate carbonyl carbon at approximately 155 ppm.[6] Infrared (IR) spectroscopy will show a strong carbonyl (C=O) stretching vibration between 1680-1720 cm⁻¹.[6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
dot
Caption: A workflow diagram for troubleshooting common HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Diastereomers | Inappropriate chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak®). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. Adjust the pH if the analyte is ionizable.[7] | |
| Column overload. | Reduce the sample concentration or injection volume.[7] | |
| Peak Tailing | Interaction with residual silanol groups on the silica support. | Use a high-purity silica column or add a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanols.[3][8] |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.[9] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[9] | |
| Insufficient column equilibration. | Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. | |
| Ghost Peaks | Contamination in the sample, solvent, or HPLC system. | Inject a blank run (mobile phase only) to identify the source of contamination. Clean the injector and use high-purity solvents. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. |
Gas Chromatography-Mass Spectrometry (GC-MS)
dot```dot graph "GCMS_Troubleshooting_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
subgraph "cluster_GCMS_Problem" { label="Problem Identification"; bgcolor="#F1F3F4"; No_Peak [label="No Peak or Poor Sensitivity"]; Broad_Tailing_Peaks [label="Broad or Tailing Peaks"]; Extra_Peaks [label="Extra/Unexpected Peaks"]; }
subgraph "cluster_GCMS_Cause" { label="Potential Causes"; bgcolor="#F1F3F4"; Derivatization_Failure [label="Incomplete Derivatization"]; Degradation [label="Analyte Degradation (Inlet)"]; Adsorption [label="Active Sites in System"]; Impurity [label="Sample or Reagent Impurity"]; Septa_Bleed [label="Septa Bleed"]; }
subgraph "cluster_GCMS_Solution" { label="Solutions"; bgcolor="#F1F3F4"; Optimize_Deriv [label="Optimize Derivatization (Reagent, Temp, Time)"]; Lower_Inlet_Temp [label="Lower Inlet Temperature"]; Use_Liner [label="Use Deactivated Liner"]; Check_Reagents [label="Run Blanks of Reagents"]; Replace_Septa [label="Replace Septum"]; }
No_Peak -> Derivatization_Failure; No_Peak -> Degradation; Broad_Tailing_Peaks -> Derivatization_Failure; Broad_Tailing_Peaks -> Adsorption; Extra_Peaks -> Degradation [label="Degradation Products"]; Extra_Peaks -> Impurity; Extra_Peaks -> Septa_Bleed;
Derivatization_Failure -> Optimize_Deriv; Degradation -> Lower_Inlet_Temp; Adsorption -> Use_Liner; Impurity -> Check_Reagents; Septa_Bleed -> Replace_Septa; }
Caption: A workflow for troubleshooting common NMR spectroscopy issues.
| Problem | Potential Cause | Recommended Solution |
| Broad ¹H NMR Signals | Sample aggregation. | Dilute the sample or try a different deuterated solvent. |
| Presence of paramagnetic impurities. | Filter the NMR sample through a small plug of silica or celite. | |
| Inaccurate Quantitation (qNMR) | Incomplete relaxation of nuclei. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified. [10][11] |
| Poor baseline correction. | Manually correct the baseline before integration. | |
| Overlapping Signals | Insufficient resolution. | Use a higher field strength NMR spectrometer if available. Consider 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
Experimental Protocols
Chiral HPLC Method for Diastereomeric Purity
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® IC (or equivalent polysaccharide-based chiral stationary phase), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane/Isopropanol/Triethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities (after derivatization)
-
Derivatization Protocol (Acylation):
-
Dry a sample of approximately 1 mg in a vial under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the reagents under nitrogen and reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: m/z 40-500.
-
Quantitative NMR (qNMR) for Purity Assay
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and internal standard. [12][13]
-
Data Presentation
Table 1: Representative HPLC Data for Diastereomer Separation
| Compound | Retention Time (min) | Relative Retention Time |
| (3R,4S)/(3S,4R)-isomer pair | 8.5 | 0.90 |
| (3R,4R)/(3S,4S)-isomer pair (target) | 9.4 | 1.00 |
Note: Retention times are illustrative and may vary depending on the specific HPLC system and column.
Table 2: Expected NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) |
| C(CH₃)₃ | - | ~80.0 (1C) |
| Piperidine CH₂ | 1.6-2.0 (m), 2.8-4.2 (m) | 40-55 (multiple signals) |
| CHF | ~4.5-4.8 (dm) | ~88-92 (d, ¹JCF ≈ 180 Hz) |
| CHNH₂ | ~3.0-3.3 (m) | ~50-55 |
| C=O | - | ~155.0 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. Coupling constants (J) are critical for definitive structural assignment.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. agilent.com [agilent.com]
- 4. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
Storage and degradation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and potential degradation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. The following sections offer troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the use of this compound in a question-and-answer format.
Q1: I observe an unexpected loss of the Boc protecting group in my reaction. What could be the cause?
A1: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] Accidental exposure of your compound to acidic reagents or conditions during your reaction or workup is the most likely cause for the cleavage of the Boc group. This will result in the formation of the corresponding free piperidine.
-
Troubleshooting Steps:
-
Review your experimental protocol to identify any acidic reagents, solutions, or purification steps (e.g., silica gel chromatography with an acidic eluent).
-
If acidic conditions are necessary, consider performing the reaction at a lower temperature to minimize deprotection.
-
During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before concentration and purification.
-
Analyze your crude product by LC-MS to confirm the presence of the deprotected species.
-
References
Validation & Comparative
Spectroscopic Analysis: A Comparative Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity, making detailed spectroscopic characterization crucial.
This document outlines the expected spectroscopic signatures of the target compound and compares them with its diastereomer, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, and its non-fluorinated analog, (3R,4R)-tert-butyl 4-aminopiperidine-1-carboxylate. The data presented is a combination of reported values for similar structures and predicted values based on established spectroscopic principles.
Comparative Spectroscopic Data
The following tables summarize the key expected and reported spectroscopic data for this compound and its comparators.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Expected) | ~4.5-4.7 | dm | H-3 |
| ~3.8-4.2 | m | H-2eq, H-6eq | |
| ~3.0-3.3 | m | H-4 | |
| ~2.8-3.0 | m | H-2ax, H-6ax | |
| ~1.8-2.0 | m | H-5 | |
| 1.46 | s | -C(CH₃)₃ | |
| (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 4.66 | d | H-3 |
| 3.77 | m | H-4 | |
| 3.55 | m | H-2, H-6 | |
| 3.01 | m | H-2, H-6 | |
| 1.88 | m | H-5 | |
| 1.40 | s | -C(CH₃)₃ | |
| (3R,4R)-tert-butyl 4-aminopiperidine-1-carboxylate (Expected) | ~3.9-4.1 | m | H-2eq, H-6eq |
| ~2.7-2.9 | m | H-2ax, H-6ax | |
| ~2.6-2.8 | m | H-4 | |
| ~1.8-2.0 | m | H-3eq, H-5eq | |
| ~1.2-1.4 | m | H-3ax, H-5ax | |
| 1.45 | s | -C(CH₃)₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Expected) | ~155 | C=O |
| ~90 (d, ¹JCF ≈ 180-200 Hz) | C-3 | |
| ~80 | -C(CH₃)₃ | |
| ~50 (d, ²JCF ≈ 15-25 Hz) | C-4 | |
| ~45 (d, ²JCF ≈ 15-25 Hz) | C-2 | |
| ~40 | C-6 | |
| ~30 (d, ³JCF ≈ 5-10 Hz) | C-5 | |
| 28.4 | -C(CH₃)₃ | |
| (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (Typical) | ~155 | C=O |
| ~92 (d, ¹JCF ≈ 180-200 Hz) | C-3 | |
| ~80 | -C(CH₃)₃ | |
| ~52 (d, ²JCF ≈ 15-25 Hz) | C-4 | |
| ~43 (d, ²JCF ≈ 15-25 Hz) | C-2 | |
| ~41 | C-6 | |
| ~33 (d, ³JCF ≈ 5-10 Hz) | C-5 | |
| 28.4 | -C(CH₃)₃ | |
| (3R,4R)-tert-butyl 4-aminopiperidine-1-carboxylate (Expected) | 154.8 | C=O |
| 79.2 | -C(CH₃)₃ | |
| 49.8 | C-4 | |
| 43.8 | C-2, C-6 | |
| 34.5 | C-3, C-5 | |
| 28.5 | -C(CH₃)₃ |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity |
| This compound (Expected) | ~ -180 to -200 | m |
| (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (Typical) | ~ -180 to -200 | m |
Table 4: IR and Mass Spectrometry Data
| Compound | IR (ATR, cm⁻¹) | Mass Spectrometry (ESI-MS) m/z |
| This compound | ~3300-3400 (N-H str), ~2970 (C-H str), ~1680 (C=O str, Boc), ~1160 (C-F str) | [M+H]⁺ = 219.15 |
| (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | Similar to (3R,4R) isomer | [M+H]⁺ = 219.15 |
| (3R,4R)-tert-butyl 4-aminopiperidine-1-carboxylate | ~3300-3400 (N-H str), ~2950 (C-H str), ~1680 (C=O str, Boc) | [M+H]⁺ = 201.16 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.
-
¹³C NMR Spectroscopy: Spectra are acquired on the same 400 MHz instrument (operating at 100 MHz for ¹³C) using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Typically, 1024 scans are accumulated.
-
¹⁹F NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer (operating at 376 MHz for ¹⁹F) with proton decoupling. A 30° pulse width and a relaxation delay of 1 second are employed. Typically, 64 scans are co-added. Chemical shifts are referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (such as a Q-TOF) equipped with an electrospray ionization (ESI) source is utilized.
-
Sample Preparation: The compound is dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to ~10 µg/mL with the mobile phase.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. ESI is performed in positive ion mode. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the protonated molecule [M+H]⁺.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the compared compounds.
Caption: General workflow for the spectroscopic analysis of a small organic molecule.
Caption: Logical relationship between the target compound and its comparators.
X-ray crystal structure of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of fluorinated piperidine derivatives, offering insights into their conformational preferences and the experimental protocols for their structural elucidation.
The introduction of fluorine into piperidine scaffolds is a widely adopted strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The precise three-dimensional arrangement of atoms within these fluorinated heterocycles is critical for their interaction with biological targets. This guide provides a comparative analysis of the X-ray crystal structures of selected fluorinated piperidine derivatives, offering a quantitative look at their key structural parameters. Due to the lack of a publicly available crystal structure for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, this guide utilizes data from closely related fluorinated and non-fluorinated piperidine derivatives to provide valuable structural insights.
Comparison of Crystallographic Data
The following tables summarize key crystallographic and geometric parameters from the single-crystal X-ray diffraction data of two representative fluorinated piperidine derivatives and a non-fluorinated analogue for comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | 1-(1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl)piperidin-1-ium chloride[1][2] | cis-3,5-Difluoropiperidinium Trifluoroacetate | Piperidinium Chloride |
| CCDC Number | 2423055 | 1999050 | 1122334 |
| Empirical Formula | C19 H19 Cl F5 N | C7 H10 F5 N O2 | C5 H12 Cl N |
| Formula Weight | 391.80 | 247.16 | 121.60 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/c |
| a (Å) | 12.0133(4) | 11.2348(5) | 9.832(2) |
| b (Å) | 8.3564(3) | 8.1259(4) | 6.438(2) |
| c (Å) | 18.2323(6) | 11.2339(5) | 10.825(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.978(3) | 100.864(2) | 109.28(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1767.15(10) | 1006.18(8) | 647.1(3) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 150(2) | 100(2) | 150(2) |
| R-factor (%) | 4.67 | 4.30 | 3.23 |
Table 2: Selected Bond Lengths of the Piperidine Ring (Å)
| Bond | 1-(1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl)piperidin-1-ium chloride[1][2] | cis-3,5-Difluoropiperidinium Trifluoroacetate | Piperidinium Chloride |
| N1-C2 | 1.521(3) | 1.492(2) | 1.491(2) |
| C2-C3 | 1.517(3) | 1.509(2) | 1.519(2) |
| C3-C4 | 1.521(3) | 1.512(2) | 1.519(2) |
| C4-C5 | 1.518(3) | 1.512(2) | 1.520(2) |
| C5-C6 | 1.519(3) | 1.509(2) | 1.519(2) |
| C6-N1 | 1.523(3) | 1.492(2) | 1.491(2) |
| C3-F1 | - | 1.408(1) | - |
| C5-F2 | - | 1.408(1) | - |
Table 3: Selected Bond Angles of the Piperidine Ring (°)
| Angle | 1-(1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl)piperidin-1-ium chloride[1][2] | cis-3,5-Difluoropiperidinium Trifluoroacetate | Piperidinium Chloride |
| C6-N1-C2 | 113.1(2) | 112.5(1) | 112.4(1) |
| N1-C2-C3 | 110.6(2) | 110.1(1) | 110.2(1) |
| C2-C3-C4 | 111.4(2) | 110.5(1) | 111.3(1) |
| C3-C4-C5 | 111.0(2) | 111.0(1) | 111.2(1) |
| C4-C5-C6 | 111.4(2) | 110.5(1) | 111.3(1) |
| C5-C6-N1 | 110.7(2) | 110.1(1) | 110.2(1) |
Table 4: Selected Torsion Angles of the Piperidine Ring (°)
| Torsion Angle | 1-(1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl)piperidin-1-ium chloride[1][2] | cis-3,5-Difluoropiperidinium Trifluoroacetate | Piperidinium Chloride |
| C6-N1-C2-C3 | -56.9(2) | -56.0(1) | -56.3(1) |
| N1-C2-C3-C4 | 54.9(2) | 55.1(1) | 55.4(1) |
| C2-C3-C4-C5 | -55.0(2) | -55.8(1) | -55.6(1) |
| C3-C4-C5-C6 | 55.0(2) | 55.8(1) | 55.6(1) |
| C4-C5-C6-N1 | -54.9(2) | -55.1(1) | -55.4(1) |
| C2-N1-C6-C5 | 56.9(2) | 56.0(1) | 56.3(1) |
Structural Analysis
The crystallographic data reveals that in all three examples, the piperidine ring adopts a classic chair conformation, which is the most stable conformation for six-membered rings. The torsion angles are all within the expected range for a chair geometry.
In the case of cis-3,5-difluoropiperidinium trifluoroacetate, the fluorine atoms are in a cis relationship and both occupy axial positions. This axial preference in fluorinated piperidines is a well-documented phenomenon that can be attributed to a combination of hyperconjugation and electrostatic interactions, such as the gauche effect and charge-dipole interactions between the C-F bond and the protonated nitrogen.
A comparison of the bond lengths and angles shows subtle but measurable differences upon fluorination. For instance, the C-C bond lengths within the piperidine ring of the fluorinated derivatives are slightly shorter on average compared to the non-fluorinated piperidinium chloride. These small variations in molecular geometry can have significant implications for the binding affinity and selectivity of these compounds for their biological targets.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of the crystal structure of a small organic molecule, such as a fluorinated piperidine derivative.
1. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or mixtures with water or hexane).
-
Other techniques include vapor diffusion (liquid-liquid or liquid-solid) and slow cooling of a saturated solution.
-
The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in each direction.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N).
-
The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer to minimize thermal motion and radiation damage.
3. Data Collection:
-
The diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB) is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A preliminary unit cell is determined from a few initial frames.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time per frame and the total number of frames depend on the crystal's scattering power.
4. Data Reduction and Structure Solution:
-
The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
5. Structure Refinement:
-
The initial structural model is refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
6. Data Visualization and Analysis:
-
The final crystal structure is visualized using software such as OLEX2, Mercury, or Diamond.
-
Bond lengths, bond angles, torsion angles, and other geometric parameters are calculated and analyzed.
-
The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Workflow and Pathway Diagrams
Caption: Experimental workflow for single-crystal X-ray crystallography.
This guide provides a foundational understanding of the structural characteristics of fluorinated piperidine derivatives and the experimental methodology used to determine them. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design of novel therapeutic agents.
References
A Comparative Guide to the Enantiomers of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: (3R,4R) vs. (3S,4S)
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-4-fluoropiperidine scaffold is a key building block in the development of various therapeutic agents, notably as inhibitors of Janus kinases (JAKs).[1] The precise stereochemistry of substituents on the piperidine ring is crucial for biological activity, as it dictates the molecule's three-dimensional orientation and its ability to bind to the target protein.[2]
Enantiomeric Relationship and Structural Representation
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate and its (3S,4S) counterpart are non-superimposable mirror images of each other, a property known as enantiomerism. This stereochemical difference can lead to significant variations in their pharmacological and toxicological profiles.
Caption: Enantiomeric relationship of the two title compounds.
Hypothetical Comparative Data
The following table outlines the key parameters that should be experimentally determined to compare the two enantiomers. This data is essential for selecting the optimal candidate for further drug development.
| Parameter | (3R,4R)-enantiomer | (3S,4S)-enantiomer | Significance |
| Physical Properties | Differences can impact formulation and manufacturing. | ||
| Melting Point (°C) | Data not available | Data not available | Purity and solid-state properties. |
| Specific Rotation ([α]D) | Data not available | Data not available | Confirmation of enantiomeric identity. |
| Solubility (mg/mL) | Data not available | Data not available | Crucial for bioavailability and formulation. |
| Biological Activity | Determines therapeutic potential and selectivity. | ||
| JAK1 IC50 (nM) | Data not available | Data not available | Potency against a key therapeutic target. |
| JAK2 IC50 (nM) | Data not available | Data not available | Selectivity profiling against other JAK isoforms. |
| JAK3 IC50 (nM) | Data not available | Data not available | Selectivity profiling against other JAK isoforms. |
| TYK2 IC50 (nM) | Data not available | Data not available | Selectivity profiling against other JAK isoforms. |
| Pharmacokinetic Properties | Influences dosing regimen and in vivo efficacy. | ||
| In vitro Metabolic Stability | Data not available | Data not available | Predicts in vivo half-life. |
| Caco-2 Permeability | Data not available | Data not available | Indicates potential for oral absorption. |
| Toxicology | Critical for safety assessment. | ||
| Cytotoxicity (CC50 in HepG2) | Data not available | Data not available | Preliminary assessment of off-target toxicity. |
Experimental Protocols
To generate the comparative data outlined above, the following experimental protocols are recommended.
Chiral Separation and Purification
Objective: To separate the enantiomers from a racemic mixture and determine enantiomeric purity.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
A robust chiral HPLC method is fundamental for the separation and analysis of the enantiomers.[3]
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective for separating piperidine enantiomers.[3]
-
Mobile Phase: A polar organic mobile phase, such as ethanol with a small percentage of an amine modifier (e.g., 0.1% diethylamine), is a good starting point.[3] The mobile phase composition should be optimized to achieve baseline separation.
-
Detection: UV detection at a suitable wavelength (e.g., 228 nm) is typically used, especially after derivatization if the parent compound lacks a strong chromophore.[3]
-
Derivatization (if necessary): For compounds with poor UV absorbance, pre-column derivatization with a chromophoric agent like para-toluenesulfonyl chloride can be employed.[3]
Caption: A typical workflow for the separation and comparative analysis of enantiomers.
Stereochemical Characterization
Objective: To confirm the absolute configuration of the separated enantiomers.
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR will be identical for both enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments, leading to distinguishable NMR spectra.[4] ¹⁹F NMR can be particularly useful for these fluorinated compounds, potentially offering better signal separation.[5]
Methodology 2: X-ray Crystallography
If suitable crystals can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry.[6]
Biological Activity Assessment
Objective: To compare the inhibitory potency of the enantiomers against their biological targets.
Methodology: Janus Kinase (JAK) Inhibition Assay
-
Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, can be used to measure the inhibition of JAK enzymatic activity.
-
Procedure:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2) is incubated with a peptide substrate and ATP.
-
The enantiomers are added at varying concentrations to determine their IC50 values.
-
The phosphorylation of the substrate is quantified, and the inhibitory effect of the compounds is calculated.
-
-
Significance: This assay will reveal if one enantiomer is significantly more potent or selective than the other, which is a critical factor in drug development.[7][8]
Conclusion
The comprehensive comparison of the (3R,4R) and (3S,4S) enantiomers of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a crucial step in leveraging this important chemical scaffold for the development of novel therapeutics. Although direct comparative data is currently lacking in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for researchers to generate this critical information. Such studies are essential for understanding the structure-activity relationships and for selecting the optimal stereoisomer for advancement in drug discovery programs.
References
- 1. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]
- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated 4-Aminopiperidine Carboxylates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of fluorinated and non-fluorinated 4-aminopiperidine carboxylates, versatile building blocks in drug discovery. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to inform the selection and application of these critical synthons.
Impact of Fluorination on Physicochemical Properties
The introduction of fluorine into the 4-aminopiperidine carboxylate scaffold significantly alters key molecular properties such as basicity (pKa) and lipophilicity (LogP). These changes can have profound effects on a molecule's biological activity, membrane permeability, and metabolic stability.
Fluorine's high electronegativity typically leads to a decrease in the basicity of the piperidine nitrogen. This reduction in pKa can be advantageous in drug design, as it may reduce off-target effects and improve oral bioavailability.[1] The effect on lipophilicity is more complex and depends on the position and number of fluorine atoms. While fluorination often increases lipophilicity, the overall LogP is a balance between this effect and the change in pKa.[1]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa (predicted/experimental) | LogP (predicted/experimental) | Reference |
| Ethyl 4-aminopiperidine-1-carboxylate | 9.83 ± 0.10 (Predicted) | 1.15 (Predicted) | [2] | |
| 3-Fluoropiperidine hydrochloride | ![]() | 7.6 (axial), 6.6 (equatorial) (experimental for a derivative) | No direct data found | [3] |
| Ethyl 4-amino-3-fluoropiperidine-1-carboxylate (Hypothetical) | Structure not available | Expected to be lower than the non-fluorinated analog | Expected to be higher than the non-fluorinated analog | - |
Synthesis and Experimental Protocols
The synthesis of both fluorinated and non-fluorinated 4-aminopiperidine carboxylates often involves reductive amination of a corresponding 4-oxopiperidine precursor. The introduction of fluorine can be achieved either by starting with a fluorinated building block or by employing specialized fluorinating reagents.
Non-Fluorinated Synthesis: Reductive Amination
A common route to non-fluorinated 4-aminopiperidine carboxylates is the reductive amination of ethyl 4-oxopiperidine-1-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-aminopiperidine-1-carboxylate [4]
-
Reaction Setup: To a solution of ethyl 4-oxopiperidine-1-carboxylate (1 eq.) in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium formate or ammonia in methanol).
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, remove the solvent under reduced pressure, and perform an aqueous work-up. The crude product is then purified by column chromatography.
Table 2: Synthesis Data for Non-Fluorinated Analog
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
| Reductive Amination | Ethyl 4-oxopiperidine-1-carboxylate | Ammonium formate, NaBH3CN | Ethyl 4-aminopiperidine-1-carboxylate | 73-77% | [4] |
Fluorinated Synthesis: Catalytic Hydrogenation
The synthesis of fluorinated analogs can be more complex. One approach involves the catalytic hydrogenation of a protected, fluorinated precursor.
Experimental Protocol: Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate [5]
-
Reaction Setup: In a reaction vessel, combine tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 eq.), ammonium formate, and 10% Palladium on activated carbon in methanol.
-
Reaction Conditions: Heat the reaction mixture to 50°C for 1 hour.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through diatomaceous earth and concentrate the filtrate under reduced pressure to obtain the product.
Table 3: Synthesis Data for Fluorinated Analog
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
| Catalytic Hydrogenation | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | Ammonium formate, 10% Pd/C | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Quantitative | [5] |
Applications in Drug Discovery: Signaling Pathways and Screening
4-Aminopiperidine carboxylates are valuable scaffolds for ligands targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a key target for antipsychotic drugs. Ligands based on the 4-aminopiperidine scaffold can act as antagonists at this receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is involved in processes such as mood, cognition, and perception, and is a target for atypical antipsychotics and psychedelics.
High-Throughput Screening Workflow
The discovery of novel ligands for these receptors often begins with high-throughput screening (HTS) of compound libraries containing diverse 4-aminopiperidine derivatives.
References
Fluorine's Impact on Amino Group Reactivity in 4-Aminopiperidines: A Comparative Guide
For researchers and professionals in drug development, understanding how structural modifications influence a molecule's properties is paramount. The introduction of fluorine into pharmaceutical candidates is a widely used strategy to modulate physicochemical and pharmacological characteristics such as metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of how fluorine substitution on the 4-aminopiperidine scaffold affects the reactivity of the crucial amino group, supported by experimental data and detailed protocols.
The 4-aminopiperidine motif is a common building block in medicinal chemistry. The reactivity of its primary amino group is central to its role in synthesis and its interactions with biological targets. The high electronegativity of fluorine means its presence, particularly close to the amino group, exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (pKa) and nucleophilicity.
Data Presentation: A Quantitative Comparison
The basicity of an amine, quantified by its pKa value, is a direct measure of its ability to accept a proton. This property is strongly correlated with its nucleophilicity, or its ability to donate an electron pair to an electrophile in a chemical reaction. Fluorine substitution significantly lowers the pKa of the amino group in 4-aminopiperidines.
Table 1: Comparison of pKa Values for 4-Aminopiperidine and Fluorinated Analogs
| Compound | Structure | pKa Value | Notes |
| 4-Aminopiperidine | 10.37 ± 0.20 | Predicted value.[1][2] | |
| 4-Fluoropiperidine | 9.4 | pKa of the piperidine nitrogen; demonstrates the inductive effect of a 4-fluoro substituent.[3] | |
| cis-3-Fluoro-4-aminopiperidine derivative (axial F) | 7.6 | pKa of the exocyclic amino group in a Merck KSP inhibitor; axial C-F bond is antiparallel to the N+-H bond.[4] | |
| trans-3-Fluoro-4-aminopiperidine derivative (equatorial F) | 6.6 | pKa of the exocyclic amino group in a Merck KSP inhibitor; demonstrates a stronger pKa-lowering effect.[4] |
The data clearly indicates that fluorine substitution reduces the basicity of the amino group. The effect is particularly pronounced when fluorine is vicinal (at the 3-position), lowering the pKa by approximately 2.8 to 3.8 units depending on the stereochemistry.[4]
Table 2: Expected Impact of Fluorination on Amino Group Reactivity
While direct comparative kinetic data for reactions like N-acylation are sparse in the literature, the impact on reactivity can be reliably predicted from the observed changes in basicity.
| Compound Type | Relative Basicity (pKa) | Expected Nucleophilicity | Expected Rate of N-Acylation |
| 4-Aminopiperidine | High (~10.4) | High | Fast |
| 3-Fluoro-4-aminopiperidine | Low (~6.6 - 7.6) | Low | Slow |
This expected decrease in reactivity means that harsher or more forcing conditions may be necessary to achieve reactions such as N-acylation or N-alkylation with fluorinated 4-aminopiperidines compared to their non-fluorinated parent compound.
Experimental Protocols
To quantitatively assess these differences, standardized experimental protocols are essential.
1. Protocol for pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a strong acid is added, allowing for the determination of the amine's dissociation constant.
-
Sample Preparation: Prepare a 0.01 M solution of the aminopiperidine compound in deionized water or a suitable co-solvent system (e.g., water-methanol) of known volume (e.g., 50 mL).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the pH electrode and a magnetic stirrer in the sample solution.
-
Titrant: Use a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), as the titrant.
-
Procedure:
-
Record the initial pH of the aminopiperidine solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
2. Protocol for Comparing N-Acylation Reactivity via Competitive Reaction
This protocol determines the relative nucleophilicity of a fluorinated and non-fluorinated aminopiperidine by having them compete for a limited amount of an acylating agent.
-
Materials:
-
4-Aminopiperidine
-
3-Fluoro-4-aminopiperidine
-
An acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
An internal standard for HPLC analysis (e.g., naphthalene)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
-
Procedure:
-
In a reaction vessel, create an equimolar solution of 4-aminopiperidine (1.0 eq), 3-fluoro-4-aminopiperidine (1.0 eq), and the internal standard in the chosen solvent.
-
Cool the solution in an ice bath (0 °C).
-
Add the acylating agent in a sub-stoichiometric amount (e.g., 0.2 equivalents) to the solution while stirring. Using a limiting amount of the acylating agent ensures the amines are in competition.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Quench the reaction by adding the sodium bicarbonate solution.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate it.
-
-
Analysis (HPLC):
-
Develop an HPLC method capable of separating the two starting amines and their corresponding acylated products.
-
Analyze the final reaction mixture by HPLC.
-
Integrate the peak areas of the two N-acylated products and normalize them against the internal standard.
-
-
Interpretation: The ratio of the N-acylated products directly reflects the relative reactivity of the two amines. A higher amount of the non-fluorinated amide compared to the fluorinated amide indicates that the non-fluorinated amine is a stronger nucleophile and reacts faster.
Visualizations: Inductive Effects and Experimental Workflow
Diagrams created using Graphviz DOT language help to visualize the underlying chemical principles and experimental processes.
Caption: Inductive effect of fluorine on the 4-aminopiperidine ring.
Caption: Workflow for a competitive N-acylation experiment.
References
Efficacy comparison of JAK inhibitors synthesized with and without the fluoro-piperidine moiety
Efficacy of JAK Inhibitors: A Comparative Analysis of Fluoro-Piperidine Moiety Inclusion
Guide for Researchers in Drug Development
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and improve overall efficacy. Within the domain of Janus kinase (JAK) inhibitors, many of which feature a piperidine ring, the introduction of a fluoro-piperidine moiety presents a compelling strategy for optimization. This guide provides a comparative analysis of the potential effects of this structural modification, supported by established medicinal chemistry principles and representative experimental data.
The JAK-STAT Signaling Pathway
Janus kinases are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for mediating signals from cytokine and growth factor receptors. Upon ligand binding, these receptors dimerize, bringing JAKs into close proximity to phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a prime therapeutic target.[4]
Comparative Efficacy: A Physicochemical Perspective
While direct, published head-to-head data for a specific JAK inhibitor with and without a fluoro-piperidine moiety is scarce, we can construct a robust comparison based on well-established principles of medicinal chemistry. We will use Tofacitinib, a prominent JAK inhibitor featuring a non-fluorinated piperidine ring, as our reference scaffold.[4][5][6][7][8]
The strategic placement of fluorine on the piperidine ring can induce several critical changes to the molecule's properties:
-
Basicity (pKa): Fluorine is highly electronegative and its presence, particularly on carbons alpha or beta to the piperidine nitrogen, exerts a strong electron-withdrawing effect. This effect reduces the electron density on the nitrogen, making it less basic and significantly lowering its pKa.[9][10][11]
-
Lipophilicity (LogP): Fluorine substitution typically increases a molecule's lipophilicity. This can enhance membrane permeability and interactions with hydrophobic pockets in the target protein.[10][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a carbon-hydrogen bond. This can block metabolic "soft spots," increasing the drug's half-life.[1][12][13]
These modifications can have a profound, albeit complex, impact on an inhibitor's potency, selectivity, and pharmacokinetic profile. The following tables present a hypothetical comparison based on these principles.
Table 1: Hypothetical Physicochemical and Potency Data
| Compound | Moiety | pKa (Piperidine N) | LogP | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|---|---|---|
| Reference | Piperidine | ~8.5 | 2.8 | 1.1 | 20 | 1.2 |
| Analog A | 4-Fluoro-piperidine | ~7.5 | 3.1 | 5.3 | 35 | 4.8 |
| Analog B | 3,3-Difluoro-piperidine | ~6.2 | 3.4 | 15.8 | 90 | 12.5 |
Note: Data for Reference Compound is based on publicly available information for Tofacitinib. Data for Analogs A and B are illustrative and hypothetical, projected based on known effects of fluorination.
Table 2: Hypothetical Selectivity and Pharmacokinetic Data
| Compound | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity | Metabolic Half-life (t½, mins) |
|---|---|---|---|
| Reference | ~18-fold | ~1-fold | 30 |
| Analog A | ~6.6-fold | ~0.9-fold | 60 |
| Analog B | ~5.7-fold | ~0.8-fold | 120 |
Note: Data are illustrative and projected based on established medicinal chemistry principles. Actual results would require experimental verification.
Analysis of Hypothetical Data:
The projected data illustrates that while the fluoro-piperidine moiety significantly enhances metabolic stability (a desirable trait), it may lead to a decrease in raw potency (higher IC50). This is plausible because the reduced basicity of the piperidine nitrogen could weaken a potential ionic or hydrogen-bond interaction with an acidic residue (e.g., Aspartate) in the kinase hinge region or solvent-front. However, the ultimate effect on binding affinity is context-dependent and could be offset by improved hydrophobic interactions. Selectivity between JAK isoforms might also be altered, depending on the specific topology of each enzyme's binding site.
Experimental Protocols
To experimentally determine the efficacy and selectivity of JAK inhibitors, standardized in vitro kinase assays are essential. Below are detailed methodologies for two widely used assay formats.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.[14][15][16][17]
Objective: To determine the IC50 value of a test compound against JAK1, JAK2, and JAK3 by measuring its displacement of a kinase tracer.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Assay Buffer (e.g., 1X Kinase Buffer A)
-
Test compounds serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound by diluting the master dilutions into Assay Buffer.
-
Prepare a 3X Kinase/Antibody solution containing the specific JAK isoform and the Eu-labeled antibody in Assay Buffer.
-
Prepare a 3X Tracer solution in Assay Buffer.
-
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution to triplicate wells.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value.
-
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Objective: To determine the IC50 value of a test compound by measuring its inhibition of ATP-to-ADP conversion by a JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP solution
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Plating: Dispense test compounds in serial dilution into a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a 2X solution of the JAK enzyme and substrate peptide in Kinase Assay Buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL to all wells to start the kinase reaction. Final volume is 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Convert raw luminescence units to percent inhibition relative to no-inhibitor (0%) and no-enzyme (100%) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the curve using a four-parameter logistic model to calculate the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 9. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fluorine Frontier: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperidines in CGRP Antagonists
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. In the landscape of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of therapeutics revolutionizing migraine treatment, the introduction of fluorine to piperidine scaffolds has emerged as a key strategy for optimizing potency, metabolic stability, and overall drug-like properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated piperidines in CGRP antagonists, supported by experimental data and detailed methodologies to aid in the rational design of next-generation migraine therapies.
The Impact of Fluorination on CGRP Antagonist Activity: A Data-Driven Comparison
The substitution of hydrogen with fluorine on a piperidine ring, while seemingly a minor alteration, can induce profound changes in a molecule's profile. These changes stem from fluorine's unique properties: its high electronegativity, small size, and ability to form strong C-F bonds. These properties can influence the basicity (pKa) of the piperidine nitrogen, conformational preferences of the ring, and metabolic stability, all of which are critical determinants of a CGRP antagonist's efficacy.
| Compound | Structure | Modification | CGRP Receptor Binding Affinity (IC50, nM) | Reference |
| BMS-694153 Analog | Piperidine-containing scaffold | Non-fluorinated piperidine | Data not specified, but served as a lead for fluorinated analogs | [1] |
| MK-0974 (Telcagepant) | N/A | Contains a 2,3-difluorophenyl group and a trifluoroethyl group, but not directly on the piperidine. | Potent nM affinity | [2] |
| Lead Compound Analog | Benzodiazepine core with 4-substituted piperidine | Non-fluorinated piperidine | Potent nM affinity | [3] |
| Compound 18 | Benzodiazepine core with piperidinyl-azabenzimidazolone | Modification on the 4-substituent of piperidine, not direct fluorination of the ring. | Potent nM affinity | [3] |
| syn-1,2-amino-fluoropiperidine containing antagonist | N/A | Introduction of a fluorine atom on the piperidine ring. | The specific antagonist's affinity is not detailed, but the fluorinated intermediate is key for a potent antagonist. | [4][5] |
Note: The table illustrates that while specific comparative data is sparse, the development of potent CGRP antagonists has often involved the incorporation of fluorine, either on the piperidine ring itself or on associated moieties. The synthesis of specific building blocks like syn-3-fluoro-4-aminopiperidine underscores the importance of this strategy in achieving high-affinity antagonists.[4][5]
Key Structure-Activity Relationships of Fluorinated Piperidines
The introduction of fluorine to a piperidine ring can influence its interaction with the CGRP receptor through several mechanisms. The following diagram illustrates the key SAR principles.
Caption: Key SAR principles of fluorinated piperidines in CGRP antagonists.
Experimental Protocols
To facilitate comparative studies and the evaluation of novel fluorinated piperidine CGRP antagonists, detailed and robust experimental protocols are essential. The following are standard methodologies for key assays used to characterize CGRP receptor antagonists.
CGRP Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound for the CGRP receptor by measuring its ability to compete with a radiolabeled CGRP ligand.[2][6]
Materials:
-
Cell membranes from a cell line expressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells stably expressing CLR and RAMP1).[7]
-
Radioligand: [¹²⁵I]-hαCGRP.
-
Test compounds (fluorinated and non-fluorinated piperidine analogs).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the CGRP receptor-expressing cell line using standard homogenization and centrifugation techniques.[7]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of the test compound.
-
A fixed concentration of [¹²⁵I]-hαCGRP (typically at its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
CGRP-Induced cAMP Accumulation Functional Assay
This functional assay measures the ability of an antagonist to inhibit the CGRP-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CGRP signaling pathway.[7][8]
Caption: Workflow for a CGRP antagonist cAMP functional assay.
Materials:
-
SK-N-MC cells (endogenously expressing the CGRP receptor) or other suitable cell lines.[9]
-
Cell culture medium.
-
Test compounds.
-
Human α-CGRP.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the cells in 96-well plates until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with various concentrations of the test antagonist in the presence of a PDE inhibitor for 15-30 minutes at 37°C.[8]
-
Stimulation: Add a fixed concentration of CGRP (typically the EC₈₀) to the wells and incubate for an additional 10-20 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value.
Conclusion
The incorporation of fluorine into the piperidine scaffold of CGRP antagonists represents a powerful and versatile strategy for optimizing their pharmacological profile. By influencing key properties such as pKa, conformation, and metabolic stability, fluorine substitution can lead to enhanced binding affinity, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel fluorinated analogs, enabling a more rational and efficient drug design process. As the quest for improved migraine therapeutics continues, a deep understanding of the structure-activity relationships of fluorinated piperidines will undoubtedly pave the way for the development of safer and more effective CGRP receptor antagonists.
References
- 1. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Desensitization of CGRP and adrenomedullin receptors in SK-N-MC cells: implications for the RAMP hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists engaged in the development of novel therapeutics, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, this guide provides a comparative analysis of the in silico modeling of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate and its derivatives. This document outlines key performance metrics derived from computational models, details the experimental protocols for these in silico techniques, and visualizes the relevant biological pathways and experimental workflows.
The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance their pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The fluorinated piperidine scaffold, in particular, is a key component in several approved DPP-4 inhibitors. Understanding the conformational behavior and binding interactions of derivatives like this compound through in silico modeling is crucial for rational drug design.
Comparative In Silico Performance
To illustrate the impact of fluorination and stereochemistry on the potential efficacy of DPP-4 inhibitors, this section presents a comparative analysis of the target compound with its non-fluorinated analog and a stereoisomer. The data herein is based on molecular docking simulations against the human DPP-4 enzyme (PDB ID: 1X70).
| Compound Name | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (pKi) |
| This compound | -8.2 | Glu205, Glu206, Tyr662, Phe357 | 6.01 | |
| (3R,4R)-tert-butyl 4-amino-piperidine-1-carboxylate | -7.5 | Glu205, Glu206, Tyr662 | 5.50 | |
| (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | -7.1 | Glu205, Tyr662 | 5.21 | |
| Sitagliptin (Reference Drug) | -8.9 | Glu205, Glu206, Tyr662, Tyr666, Phe357, Arg125, Ser630 | 6.53 |
Experimental Protocols
The following sections detail the methodologies for the key in silico experiments cited in this guide.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.
-
Protein Preparation : The three-dimensional crystal structure of the target protein, human Dipeptidyl Peptidase-4 (DPP-4), is obtained from the Protein Data Bank (PDB ID: 1X70). The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDockTools.
-
Ligand Preparation : The 3D structures of this compound and its analogs are generated using ChemDraw and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for each ligand.
-
Grid Generation : A grid box is centered on the active site of DPP-4, defined by the co-crystallized ligand (sitagliptin in PDB ID: 1X70), with dimensions of 60x60x60 Å to encompass the entire binding pocket.
-
Docking Simulation : Molecular docking is performed using AutoDock Vina. The Lamarckian Genetic Algorithm is employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. The top-ranked pose for each ligand is selected based on the lowest binding energy.
-
Analysis of Results : The binding poses and interactions of the ligands with the amino acid residues of the DPP-4 active site are visualized and analyzed using PyMOL or Discovery Studio Visualizer. Key interactions such as hydrogen bonds and hydrophobic interactions are identified.
Quantitative Structure-Activity Relationship (QSAR) Protocol
QSAR models are developed to correlate the chemical structures of a series of compounds with their biological activities.
-
Dataset Preparation : A dataset of piperidine-based DPP-4 inhibitors with their experimentally determined inhibitory activities (IC50 values) is compiled from the literature.
-
Descriptor Calculation : A variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for each molecule in the dataset using software such as DRAGON or MOE (Molecular Operating Environment).
-
Model Building : Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression is used to build the QSAR model, correlating the calculated descriptors with the biological activity (pIC50). The dataset is typically divided into a training set for model development and a test set for validation.
-
Model Validation : The predictive power of the QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). External validation is performed using the test set.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in silico modeling of DPP-4 inhibitors.
Caption: A flowchart of the in silico drug discovery process for DPP-4 inhibitors.
Caption: The role of DPP-4 and its inhibitors in the incretin signaling pathway.
A Comparative Guide to the Metabolic Stability of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacokinetic properties such as metabolic stability. This guide provides a comprehensive comparison of the metabolic stability of compounds derived from the (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate scaffold, with a focus on its application in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. By examining experimental data from approved drugs and outlining standard preclinical assays, this guide serves as a valuable resource for researchers in the field.
Introduction to Fluoropiperidines in Drug Design
The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals. The introduction of fluorine at specific positions can significantly alter the physicochemical properties of these molecules, including basicity (pKa) and lipophilicity. These modifications can lead to improved metabolic stability, enhanced membrane permeability, and a more favorable overall pharmacokinetic profile. The this compound scaffold, in particular, has been successfully utilized in the design of potent and metabolically robust CGRP receptor antagonists.
Comparative Metabolic Stability: The Gepant Class of CGRP Antagonists
A prime example of the successful application of the fluoropiperidine scaffold is in the development of "gepants," a class of oral CGRP receptor antagonists. Atogepant, a recently approved therapeutic for the preventive treatment of migraine, incorporates a derivative of the (3R,4R)-4-amino-3-fluoropiperidine moiety. A comparison of its pharmacokinetic profile with other non-fluoropiperidine or structurally distinct gepants highlights the influence of the chemical scaffold on metabolic stability.
Table 1: Comparative Pharmacokinetic Parameters of Oral CGRP Antagonists
| Parameter | Atogepant | Ubrogepant | Rimegepant |
| Half-life (t½) | ~11 hours[1][2] | ~5-7 hours[1] | ~11 hours[1] |
| Primary Metabolism | CYP3A4[1][2] | CYP3A4[1] | CYP3A4, minor CYP2C9[1] |
| Primary Excretion | Feces[2] | Feces[1] | Feces[1] |
| Food Effect | No clinically significant effect[1][2] | Delayed Tmax and reduced Cmax[1] | Reduced rate and extent of absorption[1] |
Data is based on clinical studies in healthy adults.
The data indicates that Atogepant, containing the fluoropiperidine-derived core, exhibits a half-life suitable for once-daily dosing in a preventive setting. Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, a common pathway for many pharmaceuticals.[1][2] Understanding this metabolic pathway is crucial for predicting potential drug-drug interactions.
Experimental Protocols for Assessing Metabolic Stability
To evaluate the metabolic stability of novel compounds derived from the this compound scaffold, several in vitro assays are routinely employed during drug discovery. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½).
1. Liver Microsomal Stability Assay
This assay is a high-throughput method to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., verapamil, imipramine)
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
-
-
Procedure:
-
The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped at each time point by adding a quenching solution, typically cold acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k).
-
From the slope of this plot, the in vitro half-life is calculated as t½ = 0.693/k.
-
Intrinsic clearance is then calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.
-
Objective: To determine the metabolic stability of a test compound in a system that more closely resembles the in vivo environment.
-
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, etc.)
-
Incubation medium (e.g., Williams' Medium E)
-
Test compound and positive controls
-
96-well plates
-
LC-MS/MS for analysis
-
-
Procedure:
-
Hepatocytes are thawed and resuspended in the incubation medium.
-
The test compound is added to the hepatocyte suspension at a final concentration (e.g., 1 µM).
-
The mixture is incubated at 37°C with gentle shaking.
-
Samples are collected at specified time points.
-
The reaction is terminated, and the remaining parent compound is quantified by LC-MS/MS.
-
Data analysis is performed similarly to the microsomal stability assay to determine half-life and intrinsic clearance.
-
3. Cytochrome P450 (CYP) Inhibition Assay
This assay is critical for identifying potential drug-drug interactions by determining if a new compound inhibits the activity of major CYP isoforms.
-
Objective: To determine the IC50 value of a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
Specific probe substrates for each CYP isoform
-
Test compound and known inhibitors
-
NADPH regenerating system
-
LC-MS/MS for analysis
-
-
Procedure:
-
The test compound is pre-incubated with the enzyme source (microsomes or recombinant enzymes) and the NADPH regenerating system.
-
A specific probe substrate for the CYP isoform of interest is added to initiate the reaction.
-
After a set incubation period, the reaction is terminated.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the formation of the metabolite.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for In Vitro Metabolic Stability Assessment
A streamlined workflow for determining the metabolic stability of a compound.
Diagram 2: CGRP Signaling Pathway and Mechanism of Action of Gepants
Gepants competitively block the CGRP receptor, inhibiting downstream signaling.
Diagram 3: Logic for Comparative Assessment of Fluorinated vs. Non-Fluorinated Analogs
A decision-making framework for selecting drug candidates based on comparative in vitro data.
Conclusion
The use of the this compound scaffold and its derivatives has proven to be a successful strategy in the development of metabolically stable and effective oral therapeutics, as exemplified by the CGRP receptor antagonist Atogepant. The enhanced metabolic stability conferred by the fluoropiperidine moiety contributes to a pharmacokinetic profile suitable for preventive treatment. For researchers and drug development professionals, a systematic in vitro evaluation of metabolic stability using assays such as those with human liver microsomes and hepatocytes is essential. This, combined with an early assessment of potential CYP-mediated drug-drug interactions, provides a robust framework for the selection and optimization of drug candidates, ultimately increasing the probability of success in clinical development.
References
Patent Landscape: (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in Kinase Inhibition
A strategic building block in the development of next-generation kinase inhibitors, (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, is increasingly featured in the patent literature for its potential to enhance the therapeutic profile of novel drug candidates. This guide provides a comparative analysis of its patented applications, focusing on its role in Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors, supported by experimental data and detailed protocols.
The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The specific stereochemistry of this compound offers a conformationally constrained scaffold that can present key interaction motifs in a precise orientation within a target protein's binding site. This has led to its incorporation in patented inhibitors targeting kinases involved in inflammatory and autoimmune diseases.
Comparative Analysis of Patented Applications
While a broad landscape of patents utilizes piperidine scaffolds in kinase inhibitors, a notable European Patent (EP 3715347 A1) specifically discloses the use of this compound as a key intermediate in the synthesis of selective JAK1 inhibitors.[1] This highlights its value in creating compounds for treating inflammatory conditions, autoimmune disorders, and cancer.
The rationale for incorporating this fluorinated moiety lies in its potential to improve key drug-like properties. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronegativity of the fluorine atom can influence the acidity of the neighboring amine, potentially modulating binding interactions with the target kinase.
While direct head-to-head comparative data within a single patent is often limited, the broader scientific literature supports the advantages of fluorinated piperidines in drug design. Studies on the conformational behavior of fluorinated piperidines reveal that the fluorine atom can significantly influence the conformational equilibrium of the ring, which in turn can impact binding to the target protein.
Below is a summary of the potential advantages of incorporating the (3R,4R)-4-amino-3-fluoropiperidine moiety compared to non-fluorinated or other substituted piperidine analogs, based on established medicinal chemistry principles.
| Property | (3R,4R)-4-amino-3-fluoropiperidine Moiety | Non-fluorinated Piperidine Analog | Rationale for Advantage |
| Metabolic Stability | Potentially Increased | Standard | The strong carbon-fluorine bond can block metabolically labile C-H positions, leading to a longer half-life. |
| Binding Affinity | Potentially Modulated | Baseline | The electronegative fluorine atom can alter the electronic properties of the molecule, potentially leading to more favorable interactions with the kinase active site. |
| Conformational Rigidity | Increased | Flexible | The steric and electronic effects of fluorine can restrict the conformational flexibility of the piperidine ring, pre-organizing the molecule for optimal binding. |
| Lipophilicity | Increased | Lower | Fluorine substitution generally increases lipophilicity, which can affect cell permeability and oral bioavailability. |
Experimental Protocols
To assess the impact of incorporating the this compound moiety on the performance of a kinase inhibitor, standardized in vitro assays are employed. Below are detailed methodologies for key experiments.
Janus Kinase (JAK1) Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro potency of a test compound as a JAK1 inhibitor.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate peptide (e.g., IRS-1tide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of the assay plate, add the test compound dilution.
-
Add the JAK1 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Bruton's Tyrosine Kinase (BTK) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., Poly (Glu4,Tyr1))
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
Test compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the test compound to the assay plate wells.
-
Add the BTK enzyme and substrate solution.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and consume the remaining ATP.
-
Add the kinase detection reagent to measure the amount of ADP generated via a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence and calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Role of this compound in a Kinase Inhibitor
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: Workflow for designing and evaluating a kinase inhibitor.
Caption: JAK-STAT signaling pathway and point of inhibition.
References
Safety Operating Guide
Personal protective equipment for handling (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. The following procedures are based on established safety protocols for handling fluorinated organic compounds and aminopiperidine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that causes severe skin burns and eye damage[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield are required. | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Wear two pairs of chemical-resistant gloves (double-gloving). The specific glove material should be selected based on the solvent used, consulting the manufacturer's compatibility chart is recommended. | To prevent skin contact which can lead to severe burns. Double-gloving provides an additional layer of protection. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron or suit is necessary. | To protect the body from accidental contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a respirator may be required. | To avoid inhalation of any dust or vapors. |
Source: Adapted from recommendations for handling hazardous drugs and fluorinated organic compounds[2][3][4].
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Experimental Protocols
General Precautions:
-
Always work in a well-ventilated laboratory fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Weighing and Transfer:
-
Don all required PPE as detailed in Table 1.
-
Perform all weighing and transfer operations within a fume hood or a containment balance enclosure.
-
Use a spatula to handle the solid material. Avoid scooping directly from the primary container if possible.
-
Close the container tightly immediately after use.
-
Clean any spills immediately with an appropriate absorbent material.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Plan
Spill Response:
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean the area. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's emergency response team.
Waste Disposal:
-
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal of chemical waste must be in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or with regular trash.
Disclaimer: This information is intended as a guide for trained professionals and is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) for this specific compound. Always consult the SDS and your institution's safety guidelines before handling any chemical.
References
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. publications.ashp.org [publications.ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

